Elenestinib phosphate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
CAS No. |
2832013-93-9 |
|---|---|
Molecular Formula |
C27H32FN10O5P |
Molecular Weight |
626.6 g/mol |
IUPAC Name |
2-[4-[4-[4-[5-[(1S)-1-amino-1-(4-fluorophenyl)ethyl]pyrimidin-2-yl]piperazin-1-yl]pyrrolo[2,1-f][1,2,4]triazin-6-yl]pyrazol-1-yl]ethanol;phosphoric acid |
InChI |
InChI=1S/C27H29FN10O.H3O4P/c1-27(29,21-2-4-23(28)5-3-21)22-14-30-26(31-15-22)36-8-6-35(7-9-36)25-24-12-19(17-38(24)34-18-32-25)20-13-33-37(16-20)10-11-39;1-5(2,3)4/h2-5,12-18,39H,6-11,29H2,1H3;(H3,1,2,3,4)/t27-;/m0./s1 |
InChI Key |
ATLFLCBPQHHCAP-YCBFMBTMSA-N |
Isomeric SMILES |
C[C@](C1=CC=C(C=C1)F)(C2=CN=C(N=C2)N3CCN(CC3)C4=NC=NN5C4=CC(=C5)C6=CN(N=C6)CCO)N.OP(=O)(O)O |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)(C2=CN=C(N=C2)N3CCN(CC3)C4=NC=NN5C4=CC(=C5)C6=CN(N=C6)CCO)N.OP(=O)(O)O |
Origin of Product |
United States |
Foundational & Exploratory
Elenestinib Phosphate: A Deep Dive into its Mechanism of Action on KIT D816V
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action of elenestinib phosphate (BLU-263), a next-generation, potent, and selective tyrosine kinase inhibitor (TKI), with a specific focus on its activity against the KIT D816V mutation. This mutation is a key driver in the pathophysiology of systemic mastocytosis (SM), a rare hematologic neoplasm characterized by the abnormal proliferation and activation of mast cells. This compound is under investigation as a therapeutic agent for indolent systemic mastocytosis (ISM). A distinguishing feature of elenestinib is its limited penetration of the blood-brain barrier, which may offer a favorable safety profile compared to other TKIs.
Executive Summary
This compound is a highly selective inhibitor of the constitutively active KIT D816V kinase. By targeting this primary driver mutation, elenestinib aims to reduce the burden of neoplastic mast cells and alleviate the debilitating symptoms associated with systemic mastocytosis. Preclinical and clinical data have demonstrated its potent and selective inhibitory activity, leading to significant reductions in key disease biomarkers. This guide will detail the biochemical and cellular activity of elenestinib, the downstream signaling pathways it modulates, and the methodologies of key experiments that form the basis of our current understanding.
Biochemical and Cellular Activity of this compound
Elenestinib has demonstrated potent and selective inhibition of the KIT D816V mutation in both biochemical and cellular assays. This targeted activity is crucial for its therapeutic effect while minimizing off-target toxicities.
Quantitative Data on Elenestinib's Inhibitory Activity
The following tables summarize the key quantitative data reported for this compound and, for comparative context, its predecessor avapritinib.
Table 1: Preclinical Inhibitory Activity of this compound
| Parameter | Elenestinib (BLU-263) | Source(s) |
| Biochemical Activity | ||
| KIT D816V Binding Affinity (Kd) | 0.24 nM | [1] |
| Cellular Activity | ||
| KIT D816V IC50 | 4.3 nM | [1] |
| KIT D816V Phosphorylation IC50 | 3.1 nM | [2][3] |
| Wild-Type KIT Proliferation IC50 | 95.9 nM | [2] |
| Wild-Type KIT Phosphorylation IC50 | 82.6 nM | [2] |
Table 2: Clinical Efficacy of this compound in the HARBOR Trial (Part 1, 12 Weeks)
| Dose | Mean Percent Reduction in Serum Tryptase | Mean Percent Reduction in KIT D816V Variant Allele Fraction (VAF) | Source(s) |
| 25 mg once daily | -15.4% | -37.5% | [4][5] |
| 50 mg once daily | -50.9% | -70.3% | [4][5] |
| 100 mg once daily | -68.4% | -77.0% | [4][5] |
| Placebo | +3.3% | -2.5% | [4][5] |
Mechanism of Action: Targeting the KIT D816V Signaling Pathway
The KIT D816V mutation results in constitutive, ligand-independent activation of the KIT receptor tyrosine kinase. This aberrant signaling drives the proliferation and survival of mast cells, leading to the clinical manifestations of systemic mastocytosis. This compound exerts its therapeutic effect by directly inhibiting the kinase activity of the mutated KIT receptor.
Downstream Signaling Pathways
The constitutive activation of KIT D816V leads to the phosphorylation and activation of several downstream signaling pathways critical for cell growth, proliferation, and survival. Elenestinib's inhibition of KIT D816V autophosphorylation effectively blocks these downstream signals. Key pathways affected include:
-
STAT5 Pathway: Signal Transducer and Activator of Transcription 5 (STAT5) is a key mediator of cytokine signaling and is constitutively activated by KIT D816V. Inhibition of KIT D816V by elenestinib is expected to reduce STAT5 phosphorylation, thereby inhibiting the transcription of genes involved in cell survival and proliferation.
-
PI3K/AKT Pathway: The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a central regulator of cell survival, growth, and metabolism. Its activation is a downstream consequence of KIT D816V signaling. Elenestinib's action is predicted to decrease the phosphorylation of AKT, leading to increased apoptosis and reduced proliferation of neoplastic mast cells.
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is crucial for cell proliferation and differentiation. By inhibiting the initial KIT D816V signal, elenestinib is expected to attenuate the activation of the MAPK/ERK cascade.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. While specific, detailed protocols for elenestinib's preclinical assays are not publicly available, the following sections describe representative protocols for key experiments based on standard methodologies and those published for the similar compound, avapritinib.
Biochemical Kinase Assay (Representative Protocol)
This assay is designed to determine the direct inhibitory effect of elenestinib on the kinase activity of KIT D816V.
Objective: To quantify the half-maximal inhibitory concentration (IC50) of this compound against recombinant KIT D816V kinase.
Materials:
-
Recombinant human KIT D816V enzyme
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine triphosphate)
-
This compound (serially diluted)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
96-well plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
Plate reader capable of luminescence detection
Methodology:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase assay buffer.
-
Add the diluted elenestinib or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add the recombinant KIT D816V enzyme to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system, which correlates with kinase activity.
-
Luminescence is measured using a plate reader.
-
The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
Cellular Proliferation Assay (Representative Protocol)
This assay assesses the effect of elenestinib on the proliferation of mast cell lines expressing the KIT D816V mutation.
Objective: To determine the IC50 of this compound on the proliferation of a KIT D816V-positive mast cell line (e.g., HMC-1.2).
Materials:
-
HMC-1.2 human mast cell line (or other suitable KIT D816V-positive cell line)
-
Complete cell culture medium (e.g., IMDM with 10% FBS)
-
This compound (serially diluted)
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
Luminometer
Methodology:
-
Seed HMC-1.2 cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or DMSO (vehicle control).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Allow the plates to equilibrate to room temperature.
-
Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of elenestinib and fitting the data to a dose-response curve.
Western Blot Analysis of Downstream Signaling (Representative Protocol)
This technique is used to visualize the effect of elenestinib on the phosphorylation status of key proteins in the KIT D816V signaling pathway.
Objective: To assess the inhibition of KIT D816V autophosphorylation and the phosphorylation of downstream targets like STAT5, AKT, and ERK in a KIT D816V-positive cell line treated with elenestinib.
Materials:
-
KIT D816V-positive mast cell line (e.g., HMC-1.2)
-
This compound
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-KIT, anti-KIT, anti-phospho-STAT5, anti-STAT5, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Culture HMC-1.2 cells and treat with varying concentrations of this compound or DMSO for a specified time (e.g., 2-4 hours).
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative levels of phosphorylated proteins compared to total protein levels and the loading control.
Conclusion
This compound is a promising, next-generation tyrosine kinase inhibitor that potently and selectively targets the KIT D816V mutation, the primary driver of systemic mastocytosis. Its mechanism of action involves the direct inhibition of the constitutively active KIT D816V kinase, leading to the suppression of downstream signaling pathways crucial for mast cell proliferation and survival. The preclinical and clinical data gathered to date demonstrate a clear dose-dependent reduction in disease biomarkers, supporting its ongoing clinical development. The representative experimental protocols provided in this guide offer a framework for the key assays used to characterize the activity of elenestinib and similar targeted therapies. As further research is published, a more detailed understanding of elenestinib's molecular interactions and its full clinical potential will continue to emerge.
References
- 1. aimcd.net [aimcd.net]
- 2. blueprintmedinfo.com [blueprintmedinfo.com]
- 3. onclive.com [onclive.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Paper: Elenestinib, an Investigational, Next Generation KIT D816V Inhibitor, Reduces Mast Cell Burden, Improves Symptoms, and Has a Favorable Safety Profile in Patients with Indolent Systemic Mastocytosis: Analysis of the Harbor Trial [ash.confex.com]
The Unveiling of BLU-263 (Elenestinib): A Deep Dive into its Discovery and Synthesis
For Immediate Release
CAMBRIDGE, Mass. – In the landscape of precision oncology, the development of highly selective kinase inhibitors represents a significant stride forward. BLU-263, also known as elenestinib, has emerged as a promising next-generation therapeutic agent targeting the KIT D816V mutation, a primary driver of systemic mastocytosis (SM). This in-depth guide provides a comprehensive overview of the discovery, synthesis, and preclinical profile of BLU-263, tailored for researchers, scientists, and drug development professionals.
Systemic mastocytosis is a rare hematologic neoplasm characterized by the abnormal proliferation and accumulation of mast cells. In over 90% of adult patients, the disease is driven by a somatic gain-of-function mutation in the KIT gene, most commonly the D816V substitution in the activation loop of the kinase domain. This mutation leads to constitutive activation of the KIT receptor tyrosine kinase, promoting mast cell growth and survival.
The Discovery of a Highly Selective Inhibitor
The discovery of BLU-263 by Blueprint Medicines was a deliberate effort to design a potent and highly selective inhibitor of the KIT D816V mutant, while minimizing off-target effects and central nervous system (CNS) penetration. The development of elenestinib was guided by a medicinal chemistry strategy focused on optimizing a pyrazolopyrimidine scaffold, a core structure known for its interaction with the ATP-binding pocket of various kinases.
The design of BLU-263 aimed to improve upon first-generation KIT inhibitors by enhancing selectivity and reducing potential side effects associated with broader kinase inhibition and brain exposure. This was achieved through a meticulous structure-activity relationship (SAR) campaign, systematically modifying the pyrazolopyrimidine core to maximize potency against the KIT D816V mutation while de-selecting for other kinases. A key objective was to limit blood-brain barrier permeability, a feature that could reduce the risk of neurological adverse events.
Mechanism of Action: Targeting the Molecular Driver
BLU-263 is an orally bioavailable, small-molecule inhibitor that potently and selectively targets the constitutively active KIT D816V kinase. By binding to the ATP-binding site of the mutant KIT protein, elenestinib blocks the downstream signaling pathways that are crucial for the proliferation and survival of neoplastic mast cells. This targeted inhibition is designed to halt the underlying driver of systemic mastocytosis.
The signaling pathway initiated by the constitutively active KIT D816V mutant involves the activation of multiple downstream effectors, including the PI3K/AKT/mTOR and RAS/MEK/ERK pathways, which ultimately promote cell growth, proliferation, and survival. By inhibiting the initial phosphorylation event, BLU-263 effectively shuts down these aberrant signals.
Preclinical Profile of BLU-263
Elenestinib has demonstrated potent and selective inhibition of the KIT D816V mutation in various preclinical models. The following tables summarize the key quantitative data from these studies.
| Parameter | Value | Assay Type |
| IC50 (KIT D816V) | 0.2 nM | Biochemical Assay |
| 4.3 nM | Cellular Assay | |
| 6 nM | Cellular Assay | |
| Kd (KIT D816V) | 0.24 nM | Biochemical Assay |
Table 1: In Vitro Potency of Elenestinib
| Kinase | IC50 (nM) |
| KIT D816V | 6 |
| PDGFRα | 21 |
| PDGFRβ | 6 |
| CSF1R | 161 |
| FLT3 | 345 |
| KDR | >1000 |
Table 2: Kinase Selectivity Profile of Elenestinib [1]
| Parameter | Value | Species |
| Brain to Plasma Ratio | 0.18 | Rat |
Table 3: In Vivo Pharmacokinetic Parameter of Elenestinib [1]
Synthesis Pathway of BLU-263
The chemical synthesis of elenestinib, 2-{4-[4-(4-{5-[(1S)-1-amino-1-(4-fluorophenyl)ethyl]pyrimidin-2-yl}piperazin-1-yl)pyrrolo[2,1-f][1][2][3]triazin-6-yl]-1H-pyrazol-1-yl}ethan-1-ol, is a multi-step process that can be deduced from patent literature, specifically from the examples provided in patent application WO2020210293A1. The synthesis involves the construction of the core pyrrolo[2,1-f][1][2][3]triazine ring system, followed by the sequential addition of the pyrazole and piperazine-pyrimidine moieties.
A plausible synthetic route, based on the information in the patent, would involve the following key steps:
-
Formation of the Pyrrolo[2,1-f][1][2][3]triazine Core: This is likely achieved through the condensation of a substituted pyrrole precursor with a triazine synthon.
-
Introduction of the Pyrazole Moiety: The pyrazole ring, substituted with a protected ethanolamine side chain, is coupled to the pyrrolotriazine core, likely via a Suzuki or Stille cross-coupling reaction.
-
Coupling with the Piperazine-Pyrimidine Fragment: The final key fragment, a piperazine-pyrimidine derivative bearing the chiral aminoethylphenyl group, is introduced. This is typically accomplished through a nucleophilic aromatic substitution reaction where the piperazine nitrogen displaces a leaving group on the pyrrolotriazine core.
-
Final Deprotection: Any protecting groups used on the ethanolamine and amino functionalities are removed in the final step to yield elenestinib.
The following diagram illustrates a generalized workflow for the synthesis of a complex heterocyclic molecule like BLU-263, highlighting the key stages of fragment preparation and assembly.
Experimental Protocols
Detailed experimental protocols for the synthesis of BLU-263 and its intermediates are typically found within the examples section of patent applications. For instance, in patent WO2020210293A1, "Example 4" would likely provide a step-by-step procedure for the synthesis of elenestinib, including reaction conditions, reagents, and purification methods.
General Protocol for a Coupling Reaction (Illustrative):
To a solution of the pyrrolotriazine-pyrazole intermediate (1 equivalent) in a suitable solvent (e.g., dioxane, DMF), is added the piperazine-pyrimidine fragment (1.1 equivalents), a palladium catalyst (e.g., Pd(PPh3)4, 0.1 equivalents), and a base (e.g., Cs2CO3, 2 equivalents). The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 100 °C) for a designated time (e.g., 12-24 hours). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over a drying agent (e.g., Na2SO4), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired coupled product.
General Protocol for a Deprotection Reaction (Illustrative):
The protected final compound (1 equivalent) is dissolved in a suitable solvent (e.g., dichloromethane, methanol). A deprotecting agent (e.g., trifluoroacetic acid for a Boc group, or HCl for an acid-labile group) is added, and the reaction is stirred at room temperature for a specified time (e.g., 1-4 hours). The solvent is then removed under reduced pressure, and the residue is purified by an appropriate method, such as preparative HPLC or crystallization, to yield the final, deprotected BLU-263.
Conclusion
BLU-263 (elenestinib) is a testament to the power of rational drug design in developing highly targeted therapies for genetically defined diseases. Its discovery was driven by a focused medicinal chemistry effort to create a potent and selective inhibitor of the KIT D816V mutation with an improved safety profile. The synthesis of this complex molecule relies on modern synthetic organic chemistry techniques. The preclinical data for elenestinib are encouraging, demonstrating its potential as a valuable therapeutic option for patients with systemic mastocytosis. Ongoing and future clinical trials will be crucial in fully elucidating the clinical utility of this promising new agent.
References
- 1. Discovery of novel potential KIT inhibitors for the treatment of gastrointestinal stromal tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of a pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors: improvements in physical properties enhance cellular activity and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2020210293A1 - Pyrrolotriazine derivatives for treating kit- and pdgfra-mediated diseases - Google Patents [patents.google.com]
Elenestinib Phosphate: A Technical Overview of a Next-Generation KIT Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elenestinib phosphate (BLU-263 phosphate) is an investigational, orally bioavailable, next-generation tyrosine kinase inhibitor that potently and selectively targets the KIT D816V mutation, a key driver in approximately 95% of systemic mastocytosis (SM) cases.[1] Developed to have limited penetration of the blood-brain barrier, elenestinib aims to offer a favorable safety profile compared to earlier-generation KIT inhibitors.[2][3] This document provides a comprehensive technical overview of the chemical structure, properties, mechanism of action, and available experimental data for this compound.
Chemical Structure and Properties
Elenestinib is chemically designated as 2-{4-[4-(4-{5-[(1S)-1-amino-1-(4-fluorophenyl)ethyl]pyrimidin-2-yl}piperazin-1- yl)pyrrolo[2,1-f][4][5][6]triazin-6-yl]-1H-pyrazol-1-yl}ethan-1-ol.[7] It is administered as a phosphate salt.
Table 1: Chemical and Physical Properties of Elenestinib and this compound
| Property | Elenestinib (Free Base) | This compound |
| Synonyms | BLU-263, BLU263[7] | BLU-263 phosphate[8] |
| Chemical Formula | C₂₇H₂₉FN₁₀O[7] | C₂₇H₃₂FN₁₀O₅P[8] |
| Molecular Weight | 528.60 g/mol [7] | 626.58 g/mol , 626.6 g/mol [8][9] |
| CAS Number | 2505078-08-8[7] | 2832013-93-9[8] |
| IUPAC Name | 2-[4-[4-[4-[5-[(1S)-1-amino-1-(4-fluorophenyl)ethyl]pyrimidin-2-yl]piperazin-1-yl]pyrrolo[2,1-f][4][5][6]triazin-6-yl]pyrazol-1-yl]ethanol[10] | 2-[4-[4-[4-[5-[(1S)-1-amino-1-(4-fluorophenyl)ethyl]pyrimidin-2-yl]piperazin-1-yl]pyrrolo[2,1-f][4][5][6]triazin-6-yl]pyrazol-1-yl]ethanol;phosphoric acid[8] |
| Solubility | Soluble in DMSO (100 mg/mL)[9] | Soluble in DMSO (100 mg/mL)[9] |
| Appearance | Solid[7] | Powder[9] |
| Storage | Short term (days to weeks) at 0 - 4°C, long term (months to years) at -20°C[7] | 3 years at -20°C as a powder[9] |
Mechanism of Action and Signaling Pathway
Elenestinib is a highly potent and selective inhibitor of the receptor tyrosine kinase KIT, specifically targeting the D816V mutation in exon 17.[9][11] This mutation results in a conformational change that leads to ligand-independent, constitutive activation of the KIT receptor.[12] The subsequent autophosphorylation of the receptor triggers multiple downstream signaling pathways, including the Ras/Erk and PI3-kinase pathways, which are crucial for cell proliferation and survival.[5][6] In mast cells, this aberrant signaling leads to their uncontrolled growth and accumulation in various organs, characteristic of systemic mastocytosis.[1][12] Elenestinib binds to and inhibits the KIT D816V mutant, thereby blocking downstream signaling and inducing apoptosis in the neoplastic mast cells.[10]
Preclinical and Clinical Data
In Vitro Potency
Elenestinib has demonstrated high potency against the KIT D816V mutation in both biochemical and cellular assays.
Table 2: In Vitro Activity of Elenestinib
| Assay Type | Value | Target | Source(s) |
| IC₅₀ (cellular) | 4.3 nM | KIT D816V | [13][14] |
| IC₅₀ (cellular) | 6 nM | KIT D816V | [15] |
| IC₅₀ (biochemical) | 0.2 nM | KIT D816V | [16] |
| Kd (biochemical) | 0.24 nM | KIT D816V | [1][13][14] |
Clinical Trials: The HARBOR Study
The primary clinical evidence for elenestinib comes from the ongoing Phase 2/3 HARBOR study (NCT04910685).[17]
Experimental Protocol: HARBOR Study (Part 1)
-
Study Design: A randomized, double-blind, placebo-controlled, Phase 2/3 study.[18] Part 1 focused on dose-finding.[17]
-
Patient Population: Patients with indolent systemic mastocytosis (ISM) whose symptoms are not adequately controlled by standard therapies.[17]
-
Intervention: Patients were randomized to receive elenestinib at doses of 25 mg, 50 mg, or 100 mg, or a matching placebo, administered orally once daily, in combination with best supportive care.[17]
-
Primary Endpoints: The primary endpoints for Part 1 were the rate of treatment-emergent adverse events and the change from baseline in the mean Indolent Systemic Mastocytosis Symptom Assessment Form (ISM-SAF) Total Symptom Score (TSS).[2]
-
Secondary Endpoints: Other endpoints included changes in Mastocytosis Quality of Life scores, KIT D816V allele burden, and bone marrow mast cell involvement.[17]
Clinical Efficacy Data (HARBOR Part 1)
Preliminary results from the HARBOR study have shown dose-dependent reductions in key biomarkers of mast cell burden.
Table 3: Biomarker Reduction at 12 Weeks in the HARBOR Study
| Dose Group | Mean % Reduction from Baseline (Tryptase) | Mean % Reduction from Baseline (KIT D816V VAF) |
| Elenestinib 25mg | -15.4% | -37.5% |
| Elenestinib 50mg | -50.9% | -70.3% |
| Elenestinib 100mg | -68.4% | -77.0% |
| Placebo | +3.3% | -2.5% |
Data from a December 2023 presentation on the HARBOR trial.
Safety and Tolerability
Elenestinib has been generally well-tolerated in clinical trials to date. In Part 1 of the HARBOR study, after a median treatment duration of over 35 weeks, there were no treatment-related serious adverse events or discontinuations due to treatment-related adverse events. One of the key differentiating factors of elenestinib is its limited ability to cross the blood-brain barrier, which is expected to reduce the risk of central nervous system toxicities observed with other KIT inhibitors.[2]
Summary
This compound is a promising, next-generation, selective KIT D816V inhibitor with a mechanism of action directly targeting the primary driver of systemic mastocytosis. Preclinical data highlight its high potency, and initial clinical results from the HARBOR study demonstrate its ability to reduce mast cell burden with a favorable safety profile. Ongoing clinical development will further elucidate its efficacy and role in the management of indolent systemic mastocytosis.
References
- 1. blueprintmedinfo.com [blueprintmedinfo.com]
- 2. onclive.com [onclive.com]
- 3. elenestinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. The c-Kit/D816V mutation eliminates the differences in signal transduction and biological responses between two isoforms of c-Kit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The D816V Mutation of c-Kit Circumvents a Requirement for Src Family Kinases in c-Kit Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. medkoo.com [medkoo.com]
- 8. This compound | C27H32FN10O5P | CID 166177195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Elenestinib | C27H29FN10O | CID 155190269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. clinicaltrials.eu [clinicaltrials.eu]
- 12. c-KIT D816V mutation for systemic mastocytosis - Genelabs [genelabsmedical.com]
- 13. Redirecting to https://onderzoekmetmensen.nl/en/trial/53678 [onderzoekmetmensen.nl]
- 14. AZURE: A Phase 1/2 Study of BLU-263 as Monotherapy and in Combination With Azacitidine in Patients With Advanced Systemic Mastocytosis - SURE [sure.sunderland.ac.uk]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. P1017: HARBOR: A PHASE 2/3 STUDY OF BLU-263 IN PATIENTS WITH INDOLENT SYSTEMIC MASTOCYTOSIS AND MONOCLONAL MAST CELL ACTIVATION SYNDROME - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
Investigating the Downstream Signaling Effects of Elenestinib Phosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elenestinib phosphate (BLU-263) is a potent and selective next-generation inhibitor of the KIT D816V mutation, a primary driver of systemic mastocytosis (SM).[1][2] By targeting this constitutively active tyrosine kinase, Elenestinib aims to modulate the aberrant downstream signaling pathways that lead to mast cell proliferation and activation. This technical guide provides an in-depth overview of the known and anticipated downstream signaling effects of Elenestinib, supported by available preclinical and clinical data. It also outlines detailed experimental protocols for investigating these effects and visualizes the key signaling cascades and experimental workflows.
Introduction to this compound and its Target: KIT D816V
Systemic mastocytosis is a rare hematologic disorder characterized by the abnormal proliferation and accumulation of mast cells in various tissues.[3] In approximately 95% of cases, SM is driven by a gain-of-function mutation in the KIT receptor tyrosine kinase, most commonly the D816V substitution in the activation loop.[4] This mutation leads to ligand-independent, constitutive activation of the KIT receptor, triggering a cascade of downstream signaling events that promote mast cell growth, survival, and degranulation.
This compound is an investigational, orally bioavailable small molecule designed to potently and selectively inhibit the KIT D816V mutation.[2] Its high selectivity is intended to minimize off-target effects, potentially offering an improved safety profile compared to less selective tyrosine kinase inhibitors.[2]
Downstream Signaling Pathways of KIT D816V
The constitutive activation of KIT D816V leads to the phosphorylation of numerous downstream effector proteins, initiating signaling cascades that are crucial for mast cell pathobiology. The primary signaling pathways implicated include:
-
Phosphoinositide 3-kinase (PI3K)/AKT Pathway: This pathway is central to cell survival and proliferation.
-
RAS/RAF/MEK/ERK (MAPK) Pathway: This cascade plays a critical role in cell growth, differentiation, and survival.
-
Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) Pathway: This pathway is involved in cytokine signaling and the regulation of gene expression related to cell proliferation and inflammation.
Elenestinib, by inhibiting the autophosphorylation of KIT D816V, is expected to attenuate the activation of these key downstream pathways, thereby reducing mast cell burden and alleviating the symptoms of systemic mastocytosis.
Quantitative Data on the Effects of this compound
Preclinical and clinical studies have provided quantitative data on the inhibitory activity of Elenestinib and its impact on markers of mast cell burden.
| Parameter | Value | Cell Line/Context | Reference |
| IC50 for KIT D816V phosphorylation | 3.1 nM | In vitro biochemical assay | [5] |
| IC50 for Wild-Type KIT proliferation | 95.9 nM | Cellular assay | [5] |
| IC50 for Wild-Type KIT phosphorylation | 82.6 nM | Cellular assay | [5] |
| Mean % reduction in serum tryptase (25 mg dose) | -15.4% | Phase 2/3 HARBOR Trial (12 weeks) | |
| Mean % reduction in serum tryptase (50 mg dose) | -50.9% | Phase 2/3 HARBOR Trial (12 weeks) | |
| Mean % reduction in serum tryptase (100 mg dose) | -68.4% | Phase 2/3 HARBOR Trial (12 weeks) | |
| Mean % reduction in KIT D816V variant allele fraction (25 mg dose) | -37.5% | Phase 2/3 HARBOR Trial (12 weeks) | |
| Mean % reduction in KIT D816V variant allele fraction (50 mg dose) | -70.3% | Phase 2/3 HARBOR Trial (12 weeks) | |
| Mean % reduction in KIT D816V variant allele fraction (100 mg dose) | -77.0% | Phase 2/3 HARBOR Trial (12 weeks) |
Visualizing the Mechanism and Experimental Workflows
Downstream Signaling Pathway of KIT D816V and the Action of Elenestinib
Caption: Elenestinib inhibits KIT D816V, blocking downstream signaling pathways.
Experimental Workflow for In Vitro Kinase Assay
Caption: Workflow for determining the IC50 of Elenestinib on KIT D816V.
Experimental Workflow for Cellular Western Blot Analysis
Caption: Workflow for analyzing downstream signaling inhibition by Western blot.
Detailed Experimental Protocols
In Vitro KIT D816V Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human KIT D816V.
Materials:
-
Recombinant human KIT D816V enzyme (e.g., from Carna Biosciences)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP solution (e.g., 10 mM stock)
-
Substrate: Poly(Glu, Tyr) 4:1 (e.g., Sigma-Aldrich)
-
This compound (serial dilutions)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in DMSO, followed by a further dilution in kinase buffer.
-
Add 2.5 µL of the diluted Elenestinib or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the KIT D816V enzyme and the substrate in kinase buffer to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer to each well. The final ATP concentration should be at the Km for the enzyme.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and detect the amount of ADP produced by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each Elenestinib concentration relative to the DMSO control and determine the IC50 value using a non-linear regression curve fit.
Cellular Western Blot Analysis of Downstream Signaling
Objective: To assess the effect of this compound on the phosphorylation of downstream signaling proteins (e.g., AKT, ERK, STAT5) in a KIT D816V-positive cell line.
Materials:
-
HMC-1.2 human mast cell line (harboring the KIT D816V mutation)
-
Complete cell culture medium (e.g., IMDM with 10% FBS)
-
This compound (serial dilutions)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-KIT (Tyr719), anti-KIT, anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-p44/42 MAPK (ERK1/2) (Thr202/Tyr204), anti-p44/42 MAPK (ERK1/2), anti-phospho-STAT5 (Tyr694), anti-STAT5
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system for western blots
Procedure:
-
Seed HMC-1.2 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody (e.g., anti-phospho-AKT) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-AKT).
-
Quantify the band intensities using image analysis software and express the level of phosphorylated protein relative to the total protein.
Conclusion
This compound is a promising, highly selective inhibitor of the KIT D816V mutation, a key driver of systemic mastocytosis. Its mechanism of action is centered on the inhibition of the constitutive kinase activity of this mutant receptor, leading to the suppression of critical downstream signaling pathways, including the PI3K/AKT, MAPK/ERK, and JAK/STAT cascades. The preclinical and clinical data available to date demonstrate that Elenestinib effectively reduces the mast cell burden, as evidenced by the dose-dependent decrease in serum tryptase and KIT D816V allele fraction. The experimental protocols outlined in this guide provide a framework for further investigation into the detailed molecular effects of Elenestinib on downstream signaling, which will be crucial for a comprehensive understanding of its therapeutic potential and for the development of next-generation targeted therapies for systemic mastocytosis.
References
Elenestinib Phosphate: A Technical Guide on Its Impact on Mast Cell Degranulation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Elenestinib phosphate (BLU-263) is a next-generation, orally bioavailable, potent, and highly selective inhibitor of the KIT D816V mutation, the primary driver of systemic mastocytosis (SM) in approximately 95% of cases.[1] This mutation leads to constitutive activation of the KIT receptor tyrosine kinase, resulting in uncontrolled proliferation, survival, and activation of mast cells. The subsequent excessive release of mast cell mediators underlies the debilitating symptoms experienced by patients with SM.[2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, its impact on mast cell burden, and its implied effects on mast cell degranulation, supported by available preclinical and clinical data.
Mechanism of Action: Targeting the Driver of Mastocytosis
Elenestinib is designed to specifically target the constitutively active KIT D816V mutant protein.[1] By binding to the ATP-binding pocket of the kinase domain, elenestinib blocks the downstream signaling pathways that are crucial for mast cell proliferation and activation. This targeted inhibition is central to its therapeutic effect.
Preclinical Potency
In preclinical studies, elenestinib has demonstrated high potency and selectivity for the KIT D816V mutation.
| Parameter | Value | Description |
| Biochemical Potency (Kd) | 0.24 nM | Dissociation constant, indicating a high binding affinity of elenestinib to the KIT D816V protein.[4][5][6][7] |
| Cellular Potency (IC50) | 4.3 nM | Half-maximal inhibitory concentration required to inhibit KIT D816V-mediated cellular signaling.[4][5][6][7] |
Signaling Pathway Inhibition
The constitutive activation of KIT D816V triggers a cascade of intracellular signaling events that promote mast cell survival and degranulation. Elenestinib, by inhibiting KIT D816V autophosphorylation, effectively dampens these downstream signals. Key pathways affected include the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways, which are all implicated in mast cell activation and mediator release.
Figure 1: Elenestinib's Inhibition of KIT D816V Signaling Pathway.
Impact on Mast Cell Burden and Degranulation
While direct quantitative data on the inhibition of mast cell degranulation by elenestinib from preclinical assays are not publicly available, the significant reduction in mast cell burden and clinical symptoms in patients with indolent systemic mastocytosis (ISM) strongly implies a profound impact on mast cell activation and subsequent mediator release.
Clinical Evidence from the HARBOR Trial
The Phase 2/3 HARBOR trial (NCT04910685) has provided key clinical data on the efficacy of elenestinib in reducing mast cell burden and improving symptoms in patients with ISM.[3]
Table 1: Reduction in Mast Cell Burden Markers (12 weeks, Part 1 of HARBOR Trial) [8]
| Dose | Mean Percent Reduction in Serum Tryptase | Mean Percent Reduction in KIT D816V Variant Allele Fraction (VAF) |
| 25 mg | -15.4% | -37.5% |
| 50 mg | -50.9% | -70.3% |
| 100 mg | -68.4% | -77.0% |
| Placebo | +3.3% | -2.5% |
These data demonstrate a dose-dependent reduction in key biomarkers of mast cell load, which is expected to correlate with a decreased capacity for mediator release and thus, a reduction in degranulation-driven symptoms.
Experimental Protocols
Detailed experimental protocols for preclinical studies specifically investigating elenestinib's effect on mast cell degranulation are not publicly available. However, based on standard methodologies in the field, a general workflow for assessing the impact of a KIT inhibitor on mast cell degranulation can be outlined.
General Workflow for Assessing Mast Cell Degranulation Inhibition
Figure 2: General Experimental Workflow for Mast Cell Degranulation Assay.
Methodological Considerations
-
Cell Lines: Human mast cell lines such as HMC-1 (which harbors the KIT D816V mutation) or LAD2, as well as primary human mast cells derived from cord blood or bone marrow, would be suitable for these experiments.
-
Stimulation: To assess the effect on degranulation, mast cells would be stimulated with relevant agents. For IgE-mediated degranulation, cells would be sensitized with IgE and then challenged with an antigen. To assess the impact on KIT-dependent activation, stem cell factor (SCF) could be used as a stimulant in cells expressing wild-type KIT, while cells with the KIT D816V mutation exhibit constitutive activation.
-
Degranulation Markers: The release of granular contents is typically quantified by measuring the activity of enzymes like β-hexosaminidase in the cell supernatant. Alternatively, specific mediators such as histamine can be measured using enzyme-linked immunosorbent assays (ELISAs).
-
Data Analysis: The percentage of mediator release is calculated relative to a positive control (uninhibited stimulated cells) and a negative control (unstimulated cells). The half-maximal inhibitory concentration (IC50) of elenestinib on degranulation would be determined by plotting the percentage of inhibition against a range of drug concentrations.
Conclusion and Future Directions
This compound is a promising, highly selective KIT D816V inhibitor that has demonstrated significant clinical activity in reducing mast cell burden and improving symptoms in patients with indolent systemic mastocytosis. While direct experimental data on its inhibition of mast cell degranulation is not yet in the public domain, its potent inhibition of the primary driver of mast cell activation strongly supports its role in mitigating degranulation-mediated symptoms. Future publications of preclinical data will likely provide more specific insights into the direct effects of elenestinib on mast cell mediator release and the precise signaling events involved. The ongoing clinical development of elenestinib holds the potential to offer a valuable therapeutic option for patients with mast cell disorders.
References
- 1. Core programs | Blueprint Medicines [blueprintmedicines.com]
- 2. blueprintmedicines.com [blueprintmedicines.com]
- 3. researchgate.net [researchgate.net]
- 4. blueprintmedinfo.com [blueprintmedinfo.com]
- 5. blueprintmedicines.com [blueprintmedicines.com]
- 6. aimcd.net [aimcd.net]
- 7. AZURE: A Phase 1/2 Study of BLU-263 as Monotherapy and in Combination With Azacitidine in Patients With Advanced Systemic Mastocytosis - SURE [sure.sunderland.ac.uk]
- 8. Paper: Elenestinib, an Investigational, Next Generation KIT D816V Inhibitor, Reduces Mast Cell Burden, Improves Symptoms, and Has a Favorable Safety Profile in Patients with Indolent Systemic Mastocytosis: Analysis of the Harbor Trial [ash.confex.com]
Methodological & Application
Application Notes and Protocols for Elenestinib Phosphate in In Vitro Kinase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elenestinib (also known as PF-06463922 and BLU-263) is a potent, next-generation, orally active small-molecule inhibitor of several critical protein kinases.[1][2] It demonstrates high selectivity and subnanomolar potency against Anaplastic Lymphoma Kinase (ALK), ROS1 proto-oncogene 1 (ROS1), and the KIT D816V mutation.[1][2][3][4] These kinases are well-established oncogenic drivers in various cancers, including non-small cell lung cancer (NSCLC) and systemic mastocytosis.[1][5][6] Elenestinib's mechanism of action is as an ATP-competitive inhibitor, binding to the kinase domain and blocking downstream signaling pathways that promote cell proliferation and survival.[1][7] This document provides detailed protocols for in vitro kinase assays to determine the inhibitory activity of Elenestinib phosphate, along with relevant signaling pathway diagrams and a summary of its reported potency.
Kinase Inhibition Data Summary
The following table summarizes the in vitro inhibitory activity of Elenestinib (PF-06463922) against its primary kinase targets and various mutant forms.
| Kinase Target | Assay Type | Parameter | Value (nM) |
| ROS1 | Recombinant Enzyme | Kᵢ | <0.025 |
| Cellular Autophosphorylation | IC₅₀ | 0.19 - 0.53 | |
| CD74-ROS1 | Cell Viability (BaF3) | IC₅₀ | 0.6 |
| SLC34A2-ROS1 | Cell Viability (HCC78) | IC₅₀ | 1.3 |
| ROS1G2032R | Cellular Activity (BaF3) | IC₅₀ | ~5 |
| ROS1L2026M | Cellular Activity (BaF3) | IC₅₀ | ~2 |
| ALK | Recombinant Enzyme | Kᵢ | <0.07 |
| Cellular Autophosphorylation | IC₅₀ | 47 (EML4-ALKG1269A) | |
| Cellular Autophosphorylation | IC₅₀ | 63 (SQSTM1-ALKG1202R) | |
| Cellular Autophosphorylation | IC₅₀ | 23 (EML4-ALKI1171T) | |
| EML4-ALKWT | Cell Viability | IC₅₀ | ~3 |
| EML4-ALKL1196M | Recombinant Enzyme | Kᵢ | 0.7 |
| KIT D816V | Tyrosine Kinase Activity | IC₅₀ | 0.2 |
| Phosphorylation | IC₅₀ | 3.1 | |
| Wild-type KIT | Proliferation | IC₅₀ | 85.8 |
| Wild-type KIT | Phosphorylation | IC₅₀ | 89.5 |
Data compiled from multiple sources.[1][2][3][4][7][8]
Signaling Pathways
The following diagrams illustrate the signaling pathways of ALK and KIT, highlighting the point of inhibition by Elenestinib.
Experimental Protocols
This section details a representative in vitro kinase assay protocol to determine the inhibitory activity of this compound. The following protocol is based on a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) methodology, such as LanthaScreen®, which is a common platform for kinase inhibitor screening.
Experimental Workflow: In Vitro Kinase Assay
Materials and Reagents
-
This compound: Stock solution in DMSO.
-
Recombinant Kinase: Purified, active ALK, ROS1, or KIT D816V.
-
Kinase Substrate: Fluorescein-labeled peptide or protein substrate specific for the kinase (e.g., Fluorescein-poly-GT for tyrosine kinases).
-
ATP: Adenosine triphosphate.
-
Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
TR-FRET Dilution Buffer: Specific to the assay kit.
-
Detection Reagent: Terbium-labeled anti-phospho-substrate antibody.
-
Stop Solution: EDTA solution to chelate Mg²⁺ and stop the kinase reaction.
-
Assay Plates: Low-volume 384-well plates (e.g., Corning #3676).
-
Plate Reader: Capable of TR-FRET measurements.
Detailed Methodology
1. Reagent Preparation: a. Prepare the Kinase Buffer as described above. b. Thaw all reagents (kinase, substrate, ATP, antibody) on ice. c. Centrifuge the antibody stock at ~10,000 x g for 10 minutes to pellet any aggregates. Carefully aspirate the required volume from the supernatant.
2. This compound Serial Dilution: a. Prepare a series of 4-fold concentrated this compound solutions in 4% DMSO/Kinase Buffer. This will be a 12-point dilution series to generate a comprehensive dose-response curve. b. Include a DMSO-only control (vehicle control).
3. Kinase Reaction Setup (10 µL final volume): a. In a 384-well plate, add 2.5 µL of the serially diluted this compound or vehicle control to triplicate wells. b. Prepare a 2X Kinase/Substrate solution in Kinase Buffer. The final concentration of the substrate is typically in the nanomolar range (e.g., 200 nM), and the kinase concentration should be optimized to produce a robust signal (EC₅₀-EC₈₀ range). c. Prepare a 2X ATP solution in Kinase Buffer. The final concentration should be at the apparent Kₘ for ATP for the specific kinase. d. To initiate the reaction, add 2.5 µL of the 2X Kinase/Substrate solution followed by 5 µL of the 2X ATP solution to each well. e. Cover the plate and incubate at room temperature for 60 minutes.
4. Detection: a. Prepare a 2X Stop/Detection solution containing EDTA and the Terbium-labeled antibody in TR-FRET Dilution Buffer. The final concentration of EDTA is typically 10 mM, and the antibody concentration is in the low nanomolar range (e.g., 2 nM). b. After the 60-minute kinase reaction, add 10 µL of the Stop/Detection solution to each well. c. Cover the plate and incubate at room temperature for at least 30-60 minutes to allow for antibody binding.
5. Data Acquisition: a. Read the plate on a TR-FRET compatible plate reader. Measure the emission at two wavelengths (e.g., 520 nm for the acceptor fluorescein and 490 nm for the donor terbium). b. The TR-FRET ratio is calculated as (Acceptor Emission / Donor Emission).
6. Data Analysis: a. Plot the TR-FRET ratio against the logarithm of the this compound concentration. b. Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC₅₀ value, which represents the concentration of this compound required to inhibit 50% of the kinase activity.
Conclusion
The provided protocols and data serve as a comprehensive guide for the in vitro characterization of this compound's inhibitory activity against ALK, ROS1, and KIT D816V kinases. The detailed TR-FRET assay methodology offers a robust and high-throughput compatible method for determining the potency and selectivity of Elenestinib and other kinase inhibitors. The signaling pathway diagrams provide a visual context for its mechanism of action, aiding in the interpretation of experimental results. This information is crucial for researchers and professionals involved in the preclinical and clinical development of targeted cancer therapies.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. reactionbiology.com [reactionbiology.com]
Application Note: Cell-based Assays for Efficacy Determination of Elenestinib Phosphate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Elenestinib phosphate (also known as BLU-263) is a potent, orally active, and selective inhibitor of the tyrosine kinase KIT, particularly targeting the D816V mutation.[1][2][3] This mutation is a key driver in approximately 95% of systemic mastocytosis (SM) cases, a disorder characterized by the abnormal accumulation and activation of mast cells.[4][5] Elenestinib is designed to have minimal penetration of the blood-brain barrier, potentially reducing certain central nervous system side effects.[5][6][7] Evaluating the efficacy of kinase inhibitors like Elenestinib requires robust and reproducible cell-based assays that can quantify its impact on cell viability and its ability to modulate specific intracellular signaling pathways.
This document provides detailed protocols for two key cell-based assays to determine the efficacy of this compound: a cell viability assay to measure the dose-dependent inhibition of proliferation in KIT-mutant cells, and a Western blot analysis to confirm the inhibition of the downstream MAPK/ERK signaling pathway.
Signaling Pathway: KIT and Downstream MAPK/ERK Activation
The c-KIT receptor tyrosine kinase, upon activation, initiates several downstream signaling cascades critical for cell proliferation, survival, and differentiation. One of the most important is the Ras-Raf-MEK-ERK pathway, also known as the MAPK pathway.[8][9][10] In systemic mastocytosis, the constitutively active KIT D816V mutant persistently activates this pathway, leading to uncontrolled mast cell growth.[11] Elenestinib's mechanism of action is to inhibit the mutated KIT kinase at the beginning of this cascade, thereby blocking the downstream signals that drive the disease.[1][5] The phosphorylation of ERK1/2 is a reliable biomarker for the activity of this pathway.[12][13]
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. blueprintmedinfo.com [blueprintmedinfo.com]
- 5. hcplive.com [hcplive.com]
- 6. onclive.com [onclive.com]
- 7. Recent Advances in the Therapeutic Management of Advanced Systemic Mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The MAPK MEK1/2-ERK1/2 Pathway and Its Implication in Hepatocyte Cell Cycle Control - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? [frontiersin.org]
- 11. clinicaltrials.eu [clinicaltrials.eu]
- 12. The extracellular signal-regulated kinase 1/2 pathway in neurological diseases: A potential therapeutic target (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Elenestinib Phosphate (BLU-263) in Murine Models of Mastocytosis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elenestinib phosphate (formerly BLU-263) is a next-generation, potent, and highly selective oral tyrosine kinase inhibitor targeting the KIT D816V mutation, the primary driver in approximately 95% of systemic mastocytosis (SM) cases.[1][2] Preclinical data has demonstrated its high potency in both biochemical and cellular assays.[2] While detailed protocols and quantitative data from in vivo mouse models of mastocytosis are not extensively published in peer-reviewed literature, conference abstracts have confirmed that elenestinib was highly active and well-tolerated in a murine model of mastocytosis, with the key feature of minimal central nervous system penetration.[1] This document aims to consolidate the available information on the preclinical evaluation of elenestinib, providing insights into its mechanism of action and a framework for its potential application in murine models of mastocytosis based on its known characteristics and data from related studies.
Introduction
Systemic mastocytosis is a rare hematologic neoplasm characterized by the clonal proliferation and accumulation of mast cells in one or more organs. The clinical presentation can range from indolent forms with a near-normal life expectancy to advanced, aggressive forms with a poor prognosis. The discovery of the activating KIT D816V mutation as a key pathogenic driver has paved the way for targeted therapies. Elenestinib (BLU-263) was developed as a highly selective inhibitor of KIT D816V, designed to be equipotent to its predecessor, avapritinib, but with limited brain penetration to improve its safety profile.[3][4]
Data Presentation
While specific in vivo efficacy data for elenestinib in mouse models of mastocytosis is not publicly available in detail, the following tables summarize its in vitro potency and key preclinical characteristics that guided its development.
Table 1: In Vitro Potency of Elenestinib Against KIT D816V
| Assay Type | Parameter | Value | Reference |
| Biochemical | Kd (dissociation constant) | 0.24 nM | [2] |
| Cellular | IC50 (half-maximal inhibitory concentration) | 4.3 nM | [2] |
| Cellular | IC50 (half-maximal inhibitory concentration) | 6 nM | [5] |
Table 2: Key Preclinical Characteristics of Elenestinib
| Characteristic | Finding | Significance | Reference |
| Selectivity | Highly selective for KIT D816V | Reduced off-target effects | [6] |
| CNS Penetration | Minimal | Lower risk of neurological side effects | [1][3] |
| In Vivo Activity | "Highly active" in a murine model of mastocytosis | Supports clinical development for mastocytosis | [1] |
| Tolerability | "Well tolerated" in preclinical species | Favorable safety profile for in vivo studies | [1] |
Signaling Pathway
Elenestinib targets the constitutively activated KIT D816V receptor tyrosine kinase, a central node in the signaling cascade that drives mast cell proliferation and survival in systemic mastocytosis. By inhibiting this mutated kinase, elenestinib effectively blocks downstream signaling pathways.
Caption: Elenestinib inhibits the mutated KIT D816V receptor, blocking downstream signaling.
Experimental Protocols
Detailed experimental protocols for the administration of elenestinib in mouse models of mastocytosis have not been published. However, based on standard practices for oral tyrosine kinase inhibitors in preclinical oncology and the limited available information, a general methodology can be proposed.
Murine Model of Mastocytosis
A common approach to establish a murine model of mastocytosis involves the use of cell line-derived xenografts. For example, the P815 mastocytoma cell line, which harbors a KIT mutation, can be used.
Protocol for Xenograft Model Establishment:
-
Cell Culture: Culture P815 mastocytoma cells under standard conditions.
-
Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID or NSG mice) to prevent graft rejection.
-
Implantation: Subcutaneously inject a suspension of P815 cells (e.g., 1 x 10^6 to 1 x 10^7 cells in a suitable medium like PBS or Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using caliper measurements (Volume = 0.5 x Length x Width²).
Administration of this compound
As an orally bioavailable compound, elenestinib would typically be administered via oral gavage.
Proposed Dosing and Administration Protocol:
-
Formulation: Prepare a homogenous suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water). The formulation should be prepared fresh daily or as stability data allows.
-
Dose Determination: The optimal dose would need to be determined through dose-ranging studies. Based on preclinical studies of similar KIT inhibitors like avapritinib (0.3–30 mg/kg once daily), a starting dose range for elenestinib could be explored.[4]
-
Administration:
-
Randomize tumor-bearing mice into vehicle control and treatment groups.
-
Administer this compound or vehicle control orally once daily (QD) via gavage.
-
The volume of administration should be based on the mouse's body weight (e.g., 10 mL/kg).
-
-
Monitoring:
-
Monitor tumor growth and mouse body weight regularly (e.g., 2-3 times per week).
-
Observe the animals for any signs of toxicity.
-
At the end of the study, collect tumors and organs for further analysis (e.g., pharmacokinetics, pharmacodynamics, histology).
-
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of elenestinib in a mastocytosis mouse model.
Caption: Workflow for in vivo efficacy testing of elenestinib in a mouse model.
Logical Relationships in Preclinical to Clinical Translation
The preclinical findings for elenestinib logically informed the design of its clinical trials. The high potency and selectivity observed in vitro and the activity in murine models provided the rationale for advancing the drug into human studies. The minimal CNS penetration was a key differentiating factor from other KIT inhibitors and a significant consideration for its safety profile.
Caption: Logical progression from preclinical findings to clinical trials for elenestinib.
Conclusion
This compound is a promising, highly selective KIT D816V inhibitor with a favorable preclinical profile. While detailed public data on its administration in mouse models of mastocytosis is limited, the available information confirms its activity and tolerability in such models. The provided protocols and workflows, based on standard practices, offer a framework for researchers aiming to investigate elenestinib or similar compounds in a preclinical setting. Further publication of the detailed preclinical studies would be highly valuable to the scientific community.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. blueprintmedinfo.com [blueprintmedinfo.com]
- 3. blueprintmedicines.com [blueprintmedicines.com]
- 4. Avapritinib for Systemic Mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. P1017: HARBOR: A PHASE 2/3 STUDY OF BLU-263 IN PATIENTS WITH INDOLENT SYSTEMIC MASTOCYTOSIS AND MONOCLONAL MAST CELL ACTIVATION SYNDROME - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Elenestinib Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elenestinib phosphate, also known as BLU-263, is a potent and selective, orally bioavailable inhibitor of the KIT D816V mutation, a key driver in approximately 95% of systemic mastocytosis (SM) cases.[1][2] It is a next-generation tyrosine kinase inhibitor designed with minimal central nervous system penetration to reduce the risk of neurological side effects.[3][4] These application notes provide an overview of Elenestinib's mechanism of action, and protocols for in vivo studies to help researchers determine its optimal dosage and evaluate its efficacy in preclinical models.
Mechanism of Action
This compound targets the constitutively active KIT D816V kinase, which promotes the survival and proliferation of mast cells. By selectively inhibiting this mutated kinase, Elenestinib induces apoptosis in the aberrant mast cells, thereby reducing mast cell burden and alleviating the symptoms of systemic mastocytosis.[5] In vitro studies have demonstrated its high potency, with a half-maximal inhibitory concentration (IC50) of 4.3 nM in cellular assays and a dissociation constant (Kd) of 0.24 nM in biochemical assays.[2]
KIT D816V Signaling Pathway
The following diagram illustrates the signaling pathway targeted by Elenestinib.
References
- 1. Elenestinib | C27H29FN10O | CID 155190269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. blueprintmedinfo.com [blueprintmedinfo.com]
- 3. onclive.com [onclive.com]
- 4. Recent Advances in the Therapeutic Management of Advanced Systemic Mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clinicaltrials.eu [clinicaltrials.eu]
Preparing Elenestinib Phosphate Stock Solutions in DMSO for Research Applications
Abstract
Elenestinib phosphate, also known as BLU-263 phosphate, is a potent and highly selective next-generation inhibitor of the KIT D816V mutation, a primary driver of systemic mastocytosis (SM).[1][2] Its utility in preclinical research necessitates the accurate and reproducible preparation of stock solutions. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound for in vitro studies. This document provides detailed protocols for the preparation, storage, and application of this compound stock solutions in DMSO, intended for researchers, scientists, and drug development professionals.
Introduction to this compound
Elenestinib is an orally bioavailable tyrosine kinase inhibitor that demonstrates high potency and selectivity for the KIT D816V mutation.[1] This mutation is present in approximately 95% of systemic mastocytosis cases.[2] By targeting this specific mutation, Elenestinib aims to reduce the abnormal proliferation and activation of mast cells, thereby alleviating the symptoms associated with the disease.[2] Preclinical data has shown Elenestinib to have an IC50 of 3.1 nM for KIT D816V phosphorylation and 4.3 nM in cellular assays.[3][4] These characteristics make it a valuable tool for studying the c-Kit signaling pathway and for the preclinical evaluation of potential therapeutic strategies for SM.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is crucial for accurate stock solution preparation.
| Property | Value | Source |
| Synonyms | BLU-263 phosphate | MedChemExpress, Selleck Chemicals |
| Molecular Formula | C₂₇H₃₂FN₁₀O₅P | PubChem |
| Molecular Weight | 626.58 g/mol | Selleck Chemicals |
| Solubility in DMSO | 100 mg/mL (159.59 mM) or 125 mg/mL (200 mM) | Selleck Chemicals, MedChemExpress |
| Appearance | White to off-white solid | MedChemExpress |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or opaque polypropylene microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Calibrated micropipettes and sterile tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many in vitro applications.
-
Preparation: Work in a clean, dry environment, such as a chemical fume hood. Ensure all equipment is clean and dry. Use fresh, anhydrous DMSO as moisture can reduce the solubility of this compound.
-
Weighing: Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance. Carefully weigh out 6.27 mg of this compound powder into the tube.
-
Solubilization: Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution: Cap the tube tightly and vortex thoroughly for at least 2 minutes. If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes. Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber polypropylene microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Properly label all tubes with the compound name, concentration, solvent, and date of preparation.
Caption: Elenestinib inhibits the mutated KIT D816V receptor, blocking downstream signaling.
References
Application Notes: Preclinical Evaluation of Elenestinib Phosphate Using HMC-1 and LAD2 Mast Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elenestinib (BLU-263) phosphate is an investigational, next-generation tyrosine kinase inhibitor designed to potently and selectively target the KIT D816V mutation.[1][2][3] This mutation is a primary driver in over 95% of patients with systemic mastocytosis (SM), a disorder characterized by the abnormal proliferation and activation of mast cells.[2] Elenestinib is engineered for minimal penetration of the blood-brain barrier, potentially offering a favorable safety profile concerning central nervous system effects.[4][5]
Effective preclinical evaluation of targeted therapies like Elenestinib requires robust in vitro models that can elucidate on-target efficacy, selectivity, and potential off-target effects. The human mast cell lines HMC-1 and LAD2 provide a powerful complementary system for this purpose. The HMC-1 line, derived from a patient with mast cell leukemia, includes subclones with key activating KIT mutations.[6][7] In contrast, the LAD2 cell line, established from a patient with aggressive mastocytosis, does not harbor KIT mutations and is dependent on stem cell factor (SCF) for growth, thus modeling non-malignant mast cell biology more closely.[8][9][10]
These application notes provide a framework and detailed protocols for using HMC-1 and LAD2 cells to comprehensively assess the preclinical profile of Elenestinib phosphate.
Cell Line Characteristics
A comparative analysis of the HMC-1 subclones and the LAD2 cell line is essential for designing experiments and interpreting results. The distinct genetic backgrounds of these lines allow for the dissection of Elenestinib's activity on its intended target (KIT D816V) versus its effects on other KIT variants and wild-type KIT-driven processes.
| Feature | HMC-1.1 | HMC-1.2 | LAD2 |
| Origin | Mast Cell Leukemia[6] | Mast Cell Leukemia[6] | Aggressive Mastocytosis[8][9] |
| KIT Mutation Status | V560G (juxtamembrane)[6][11] | V560G & D816V (kinase domain)[6][11] | No identified KIT mutations[8][9] |
| KIT Activation | Constitutively Active[11] | Constitutively Active[6] | Ligand (SCF) Dependent[9][12] |
| SCF Dependency | Independent[7] | Independent[7] | Dependent[9][12] |
| FcεRI Expression | Negative[13] | Negative[13] | Positive, Functional[9] |
| Primary Use Case | Elenestinib Selectivity Control | Elenestinib On-Target Efficacy | Off-Target & Safety Assessment |
Application 1: Assessing On-Target Potency and KIT D816V Inhibition
Objective: To quantify the inhibitory activity of Elenestinib on the constitutively phosphorylated KIT D816V receptor in a relevant cellular context.
Rationale: The HMC-1.2 cell line endogenously expresses the dual V560G/D816V KIT mutations, leading to ligand-independent, constitutive phosphorylation of the KIT receptor.[6][14] This makes it an ideal model to directly measure the potency of Elenestinib in suppressing the activity of its primary target.
Signaling Pathway and Drug Target
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. hcplive.com [hcplive.com]
- 3. Elenestinib | C27H29FN10O | CID 155190269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Recent Advances in the Therapeutic Management of Advanced Systemic Mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. Description and Characterization of a Novel Human Mast Cell Line for Scientific Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biocat.com [biocat.com]
- 10. Description and Characterization of a Novel Human Mast Cell Line for Scientific Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Human | Sigma-Aldrich [sigmaaldrich.com]
- 12. Cellosaurus cell line LAD 2 (CVCL_0387) [cellosaurus.org]
- 13. Functional and phenotypic studies of two variants of a human mast cell line with a distinct set of mutations in the c-kit proto-oncogene - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preclinical human models and emerging therapeutics for advanced systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preclinical Pharmacokinetic Analysis of Elenestinib Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elenestinib phosphate (BLU-263) is an investigational, next-generation, orally bioavailable tyrosine kinase inhibitor that potently and selectively targets the KIT D816V mutation.[1][2] This mutation is the primary driver in approximately 95% of cases of systemic mastocytosis (SM), a rare hematologic disorder characterized by the abnormal proliferation and accumulation of mast cells.[3] Elenestinib was designed for high selectivity and limited central nervous system penetration, potentially offering an improved safety profile compared to earlier-generation KIT inhibitors.[4]
These application notes provide a summary of the preclinical data available in the public domain and detailed protocols for conducting pharmacokinetic (PK) analyses of this compound in preclinical models. The protocols are based on established methodologies for evaluating small molecule kinase inhibitors.
Preclinical Profile of this compound
Elenestinib has demonstrated high potency and selectivity in preclinical assays. While specific in vivo pharmacokinetic data from animal models is not publicly available, the following tables summarize the reported preclinical potency and provide a template for tabulating pharmacokinetic parameters from in vivo studies.
Data Presentation
Table 1: In Vitro Potency of Elenestinib
| Assay Type | Target | Potency Metric | Value | Reference |
| Biochemical Assay | KIT D816V | Kd | 0.24 nM | [3][5] |
| Cellular Assay | KIT D816V | IC50 | 4.3 nM | [3][5] |
Table 2: Template for Preclinical Pharmacokinetic Parameters of this compound
Note: Specific values for this compound are not currently available in the public domain. This table is provided as a template for researchers to populate with their own experimental data.
| Parameter | Unit | Mouse | Rat | Dog |
| Intravenous (IV) Administration | ||||
| Dose | mg/kg | |||
| Half-life (t1/2) | h | |||
| Area Under the Curve (AUC0-inf) | ng·h/mL | |||
| Clearance (CL) | mL/min/kg | |||
| Volume of Distribution (Vdss) | L/kg | |||
| Oral (PO) Administration | ||||
| Dose | mg/kg | |||
| Half-life (t1/2) | h | |||
| Cmax | ng/mL | |||
| Tmax | h | |||
| AUC0-inf | ng·h/mL | |||
| Oral Bioavailability (F%) | % |
Signaling Pathway and Experimental Workflows
Elenestinib Mechanism of Action
Elenestinib functions by inhibiting the constitutively active KIT D816V receptor, thereby blocking downstream signaling pathways that lead to mast cell proliferation and survival.
Caption: Elenestinib inhibits KIT D816V, blocking key downstream signaling pathways.
Preclinical Pharmacokinetic Study Workflow
The following diagram outlines a typical workflow for an in vivo pharmacokinetic study in a rodent model.
Caption: Standard workflow for a preclinical pharmacokinetic study.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rodents
1. Objective: To determine the pharmacokinetic profile of this compound following intravenous (IV) and oral (PO) administration in mice or rats.
2. Materials:
-
Test Animals: Male and female Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g). Animals should be acclimated for at least one week.[6]
-
This compound: Purity >98%.
-
Dosing Vehicles:
-
IV Formulation: e.g., 5% DMSO, 10% Solutol HS 15, 85% Saline.
-
PO Formulation: e.g., 0.5% (w/v) methylcellulose in water.
-
-
Equipment: Dosing syringes, gavage needles, blood collection tubes (e.g., K2-EDTA coated), centrifuge, freezer (-80°C).
3. Study Design:
-
Groups:
-
Group 1: IV administration (e.g., 1 mg/kg).
-
Group 2: PO administration (e.g., 10 mg/kg).
-
-
Animals per Group: n = 3-4 per time point (for composite sampling) or n=4-5 (for serial sampling).[7]
-
Blood Sampling (Serial):
-
Blood Collection:
-
Collect approximately 50-100 µL of blood from the saphenous or tail vein at each time point into EDTA-coated tubes.[8]
-
A terminal cardiac puncture can be used for the final time point.
-
4. Procedure:
-
Fast animals overnight (approx. 12 hours) before dosing, with water ad libitum.
-
Prepare fresh dosing formulations on the day of the experiment.
-
Administer this compound to each animal according to its assigned group (IV via tail vein, PO via oral gavage).
-
Collect blood samples at the specified time points.
-
Immediately following collection, centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate plasma.
-
Harvest the plasma supernatant and store at -80°C until bioanalysis.
5. Data Analysis:
-
Plasma concentrations of Elenestinib will be determined using a validated LC-MS/MS method (see Protocol 2).
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL, Vdss, F%) will be calculated using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).
Protocol 2: Bioanalytical Method for Elenestinib Quantification in Plasma using LC-MS/MS
1. Objective: To accurately quantify the concentration of Elenestinib in plasma samples obtained from preclinical PK studies.
2. Materials:
-
LC-MS/MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[9]
-
Analytical Column: e.g., C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm).[9]
-
Reagents: Acetonitrile (ACN), methanol, formic acid, ammonium formate, deionized water (all LC-MS grade).
-
Internal Standard (IS): A stable isotope-labeled version of Elenestinib or a structurally similar compound.
3. Sample Preparation (Protein Precipitation): [10][11]
-
Thaw plasma samples and standards on ice.
-
To 50 µL of plasma, add 150 µL of ACN containing the internal standard.
-
Vortex for 1-2 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 12,000 x g for 10 minutes) to pellet the precipitated protein.
-
Transfer the supernatant to a clean 96-well plate or autosampler vial.
-
Inject a small volume (e.g., 5-10 µL) into the LC-MS/MS system.[12]
4. LC-MS/MS Conditions (Representative):
-
Mobile Phase A: 0.1% Formic acid in water.[9]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[9]
-
Flow Rate: 0.4 mL/min.
-
Gradient: A linear gradient appropriate to resolve Elenestinib and the IS from matrix components.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Establish and optimize specific precursor-to-product ion transitions for Elenestinib and the IS.
-
5. Method Validation:
-
The method must be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.[12]
6. Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards.
-
Use a weighted linear regression to determine the concentrations of Elenestinib in the unknown samples.
References
- 1. c-KIT D816V mutation for systemic mastocytosis - Genelabs [genelabsmedical.com]
- 2. Paper: Elenestinib, an Investigational, Next Generation KIT D816V Inhibitor, Reduces Mast Cell Burden, Improves Symptoms, and Has a Favorable Safety Profile in Patients with Indolent Systemic Mastocytosis: Analysis of the Harbor Trial [ash.confex.com]
- 3. blueprintmedinfo.com [blueprintmedinfo.com]
- 4. hcplive.com [hcplive.com]
- 5. blueprintmedicines.com [blueprintmedicines.com]
- 6. In vivo pharmacokinetic study in rats [bio-protocol.org]
- 7. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 8. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Development and validation of a novel LC-MS/MS method for simultaneous quantitative determination of tyrosine kinase inhibitors in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving Elenestinib phosphate solubility for in vivo experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Elenestinib phosphate. The focus is on improving its solubility for in vivo experiments to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is solubility a concern?
This compound (also known as BLU-263 phosphate) is an orally active and potent inhibitor of the tyrosine kinase KIT, particularly the D816V mutation, which is a driver in systemic mastocytosis.[1][2][3] Like many kinase inhibitors, this compound can exhibit low aqueous solubility, which can lead to challenges in achieving consistent and adequate drug exposure in in vivo studies.[4][5][6][7] Poor solubility can result in low bioavailability, high variability between subjects, and potential precipitation of the compound upon administration.
Q2: What are the general strategies for improving the solubility of tyrosine kinase inhibitors like this compound?
Several formulation strategies can be employed to enhance the solubility and oral absorption of tyrosine kinase inhibitors:
-
Co-solvent Systems: Using a mixture of solvents to increase the solubility of the drug.
-
Lipid-Based Formulations: Incorporating the drug into lipids, oils, or surfactants can improve its solubility and absorption.[4]
-
Amorphous Solid Dispersions (ASDs): Converting the crystalline drug into a higher-energy amorphous state, often dispersed within a polymer matrix, can significantly increase its aqueous solubility.[5][6][7][8]
-
Salt Forms: Using different salt forms of the drug can modulate its physicochemical properties, including solubility.[4]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the formulation can increase solubility.
-
Use of Excipients: Employing solubilizing agents such as cyclodextrins or surfactants can enhance solubility.
Q3: Are there any established formulations for Elenestinib for in vivo use?
Yes, some suppliers provide starting point formulations. For instance, a common approach for preclinical oral gavage studies involves creating a suspension or solution. One published protocol for Elenestinib (the base, not the phosphate salt) results in a clear solution of at least 6.25 mg/mL.[9] Another formulation for this compound suggests using a carboxymethyl cellulose sodium (CMC-Na) suspension for oral administration.[3]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Precipitation of this compound in the formulation upon standing. | The drug concentration exceeds its solubility in the chosen vehicle. The vehicle is not optimal for maintaining solubility. | - Decrease the concentration of this compound.- Try a different co-solvent system (see protocols below).- Prepare the formulation fresh before each use.- Ensure proper mixing and sonication to achieve a stable dispersion. |
| High variability in plasma concentrations between experimental subjects. | Poor and variable oral absorption due to low solubility. Inconsistent dosing volume or technique. | - Switch to a solubility-enhancing formulation such as a lipid-based system or an amorphous solid dispersion.[4][7]- Ensure accurate and consistent administration technique (e.g., oral gavage).- Fast the animals before dosing, as food can affect the absorption of some kinase inhibitors.[4] |
| Low or undetectable plasma levels of Elenestinib. | Insufficient drug absorption due to poor solubility. Potential rapid metabolism. | - Increase the dose, if tolerable.- Utilize a more advanced formulation strategy to improve bioavailability (e.g., solid dispersion).[5][6][8]- Consider a different route of administration if oral absorption is the primary issue. |
| Difficulty dissolving this compound in aqueous buffers. | This compound has low aqueous solubility. | - Start by dissolving the compound in an organic solvent like DMSO.[3]- Use the organic stock solution to prepare the final formulation with other co-solvents and surfactants. |
Quantitative Solubility Data
The following table summarizes the available solubility data for Elenestinib and its phosphate salt in common laboratory solvents.
| Compound | Solvent | Solubility | Reference |
| Elenestinib | DMSO | ≥ 62.5 mg/mL (from a 10 mM stock) | [9] |
| This compound | DMSO | 100 mg/mL (159.59 mM) | [3] |
| This compound | Water | 100 mg/mL | [3] |
| This compound | Ethanol | Insoluble | [3] |
Note: The high solubility in water for the phosphate salt is likely due to its salt form, but this may not reflect its solubility in physiological buffers where pH differences can affect solubility.
Experimental Protocols
Protocol 1: Co-Solvent Formulation for Oral Gavage (Based on Elenestinib base)
This protocol is adapted from a formulation for Elenestinib and aims to create a clear solution suitable for oral administration in preclinical models.[9]
-
Prepare a Stock Solution: Dissolve Elenestinib in DMSO to create a concentrated stock solution (e.g., 62.5 mg/mL).
-
Add Co-solvents: In a new tube, add the required volume of the DMSO stock solution.
-
To the DMSO stock, add PEG300 (e.g., 40% of the final volume) and mix thoroughly.
-
Add Surfactant: Add Tween-80 (e.g., 5% of the final volume) and mix until the solution is homogeneous.
-
Final Dilution: Add saline to reach the final desired volume and concentration. Mix well.
Example for a 1 mL working solution of 6.25 mg/mL:
-
100 µL of 62.5 mg/mL Elenestinib in DMSO
-
400 µL of PEG300
-
50 µL of Tween-80
-
450 µL of Saline
Protocol 2: Carboxymethyl Cellulose (CMC) Suspension for Oral Gavage
This protocol is a common method for preparing a homogeneous suspension for oral dosing of compounds with low water solubility.[3]
-
Prepare the Vehicle: Prepare a 0.5% (w/v) solution of low-viscosity CMC-Na in deionized water. It may require stirring for several hours to fully dissolve.
-
Weigh the Compound: Weigh the required amount of this compound.
-
Create a Paste: Add a small amount of the CMC vehicle to the powder and triturate to form a smooth paste. This prevents clumping.
-
Final Suspension: Gradually add the remaining CMC vehicle to the paste while continuously stirring or vortexing to achieve the final desired concentration and a uniform suspension.
Visualizations
Signaling Pathway
Caption: this compound inhibits the mutated KIT receptor, blocking downstream signaling pathways.
Experimental Workflows
Caption: Workflows for preparing co-solvent and suspension formulations of Elenestinib.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Improving the solubility of nilotinib through novel spray-dried solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Increasing the Bioavailability of Oncology Drugs with Amorphous Solid Dosage Formulations [lonza.com]
- 8. rjptonline.org [rjptonline.org]
- 9. medchemexpress.com [medchemexpress.com]
Mitigating off-target effects of Elenestinib phosphate in cell culture
Welcome to the technical support center for Elenestinib phosphate (BLU-263). This resource is designed to assist researchers, scientists, and drug development professionals in mitigating potential off-target effects of this compound in cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of the receptor tyrosine kinase KIT, specifically targeting the D816V mutation, which is a key driver in systemic mastocytosis.[1][2][3][4][5] It is designed to have minimal activity against wild-type KIT and other kinases, contributing to its safety profile.[1][6] Elenestinib has also been noted for its limited penetration of the blood-brain barrier.[1][2][7]
Q2: What are the known on-target and off-target activities of Elenestinib?
Elenestinib is highly selective for the KIT D816V mutant. While comprehensive public data on its full kinome scan is limited for this investigational drug, available data indicates significantly lower potency against wild-type KIT, suggesting a favorable selectivity window. The term "off-target" effect refers to the inhibition of other kinases or proteins, which can lead to unintended biological consequences in experimental systems.
Q3: How can I minimize off-target effects of Elenestinib in my cell culture experiments?
Mitigating off-target effects is crucial for ensuring that the observed phenotype is a direct result of inhibiting the intended target. Key strategies include:
-
Dose-Response Analysis: Use the lowest concentration of Elenestinib that elicits the desired on-target effect. A comprehensive dose-response curve will help identify the optimal concentration range.
-
Target Engagement Assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET® to confirm that Elenestinib is binding to KIT D816V at the concentrations used in your experiments.
-
Genetic Knockdown: Use siRNA or CRISPR/Cas9 to knock down KIT expression. The phenotypic effects of Elenestinib should be mimicked by KIT knockdown if the effects are on-target.
-
Rescue Experiments: If a downstream effector of KIT is known, overexpressing a constitutively active form of this effector may rescue the phenotype induced by Elenestinib, confirming the on-target mechanism.
-
Use of Structurally Unrelated Inhibitors: If available, comparing the effects of Elenestinib with another selective KIT D816V inhibitor that has a different chemical structure can help distinguish on-target from off-target effects.
Q4: I am observing unexpected cellular effects. How can I determine if they are due to off-target activity of Elenestinib?
If you observe unexpected phenotypes, a systematic approach is recommended:
-
Confirm On-Target Engagement: First, verify that Elenestinib is engaging with KIT D816V in your cellular model at the concentration used (see Target Engagement Assays).
-
Perform a Dose-Response Experiment: Determine if the unexpected effect is dose-dependent and if it occurs at concentrations significantly higher than those required for KIT D816V inhibition.
-
Validate with Genetic Approaches: Use siRNA to knock down KIT. If the unexpected phenotype is not replicated with KIT knockdown, it is likely an off-target effect.
-
Consult Kinase Profiling Data (if available): If you have access to broader kinase profiling data for Elenestinib, you can identify potential off-target kinases that might be responsible for the observed phenotype.
Data Presentation
The following table summarizes the reported potency of this compound against its primary target, KIT D816V, and the wild-type (WT) KIT receptor. A higher IC50 or Kd value indicates lower potency.
| Target | Assay Type | Potency (IC50/Kd) | Reference |
| KIT D816V | Biochemical (Kd) | 0.24 nM | [4][5] |
| KIT D816V | Cellular (IC50) | 4.3 nM | [4][5] |
| KIT D816V | Cellular (IC50) | 6 nM | [2] |
| KIT D816V Phosphorylation | Cellular (IC50) | 3.1 nM | |
| Wild-Type KIT Proliferation | Cellular (IC50) | 85.8 nM | |
| Wild-Type KIT Phosphorylation | Cellular (IC50) | 89.5 nM |
Mandatory Visualizations
Below are diagrams illustrating key concepts and workflows relevant to working with this compound.
Caption: Simplified KIT signaling pathway inhibited by this compound.
Caption: Experimental workflow for mitigating off-target effects.
Experimental Protocols
Protocol 1: Dose-Response Analysis of this compound
Objective: To determine the minimal concentration of this compound required to inhibit KIT D816V signaling and to assess dose-dependent cellular effects.
Materials:
-
Cells expressing KIT D816V (e.g., mast cell lines)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Antibodies for Western blotting (e.g., anti-phospho-KIT, anti-total-KIT, anti-phospho-ERK, anti-total-ERK)
-
Lysis buffer
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Compound Dilution: Prepare a serial dilution of this compound in culture medium. A typical concentration range to test would be from 1 nM to 10 µM. Include a DMSO vehicle control.
-
Treatment: Add the diluted Elenestinib or DMSO control to the cells and incubate for the desired time (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure luminescence or fluorescence using a plate reader.
-
Plot the results as a percentage of the vehicle control and calculate the IC50 value for cell viability.
-
-
Western Blot Analysis:
-
For parallel plates, lyse the cells after a shorter treatment period (e.g., 2-6 hours) to assess signaling inhibition.
-
Perform SDS-PAGE and Western blotting for p-KIT, total KIT, p-ERK, and total ERK to determine the IC50 for target inhibition.
-
Protocol 2: Target Validation using siRNA-mediated Knockdown of KIT
Objective: To confirm that the biological effects of Elenestinib are due to the inhibition of KIT.
Materials:
-
Cells expressing KIT D816V
-
siRNA targeting KIT and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine® RNAiMAX)
-
Opti-MEM® I Reduced Serum Medium
-
This compound
-
Reagents for the relevant phenotypic assay (e.g., cell viability, migration assay)
-
Reagents for Western blotting
Procedure:
-
siRNA Transfection:
-
Elenestinib Treatment:
-
After 24-48 hours of transfection to allow for target knockdown, treat the cells with Elenestinib or DMSO vehicle control at a pre-determined effective concentration.
-
-
Phenotypic Assay:
-
After the desired treatment duration, perform the phenotypic assay of interest (e.g., cell viability).
-
-
Western Blot Validation:
-
Lyse a parallel set of transfected cells to confirm KIT protein knockdown by Western blotting.
-
-
Data Analysis:
-
Compare the phenotypic effect of Elenestinib in cells treated with non-targeting siRNA to the effect in cells with KIT knockdown. A significant reduction in the effect of Elenestinib in KIT knockdown cells indicates that the effect is on-target.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the binding of Elenestinib to KIT in intact cells.[12][13][14][15][16]
Materials:
-
Cells expressing KIT D816V
-
This compound
-
PBS and protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Equipment for cell lysis (e.g., freeze-thaw cycles)
-
Centrifuge
-
Reagents for Western blotting or ELISA to detect soluble KIT
Procedure:
-
Cell Treatment: Treat cultured cells with Elenestinib at various concentrations or a single high concentration, alongside a DMSO vehicle control, for a short period (e.g., 1-2 hours).
-
Heating:
-
Harvest and wash the cells, then resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes or a PCR plate.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
-
Lysis and Protein Separation:
-
Lyse the cells by three rapid freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Detection:
-
Collect the supernatant and analyze the amount of soluble KIT protein by Western blot or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble KIT as a function of temperature for both Elenestinib-treated and control samples. A shift in the melting curve to a higher temperature in the presence of Elenestinib indicates target engagement and stabilization of the KIT protein.
-
References
- 1. Recent Advances in the Therapeutic Management of Advanced Systemic Mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. blueprintmedinfo.com [blueprintmedinfo.com]
- 5. aimcd.net [aimcd.net]
- 6. blueprintmedicines.com [blueprintmedicines.com]
- 7. onclive.com [onclive.com]
- 8. scbt.com [scbt.com]
- 9. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. siRNA Knockdown | Proteintech Group [ptglab.com]
- 11. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 14. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 16. annualreviews.org [annualreviews.org]
Optimizing Elenestinib Phosphate Concentration for Cell-Based Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Elenestinib phosphate in cell-based assays. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as BLU-263) is a potent and selective next-generation oral tyrosine kinase inhibitor.[1][2][3] It specifically targets the KIT D816V mutation, a primary driver in approximately 95% of systemic mastocytosis cases.[4] This mutation leads to the constitutive activation of the KIT receptor tyrosine kinase, promoting uncontrolled mast cell growth and survival.[4] this compound works by inhibiting the autophosphorylation of the KIT D816V mutant, thereby blocking downstream signaling pathways.[2][5]
Q2: What is a good starting concentration for this compound in a cell-based assay?
A2: A common starting point for a new inhibitor is to use a concentration 5 to 10 times its reported IC50 (half-maximal inhibitory concentration) value to ensure complete inhibition. However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay conditions. For Elenestinib, the IC50 for KIT D816V phosphorylation is reported to be as low as 3.1 nM.[2][5] Therefore, a starting range of 10-100 nM would be appropriate for initial experiments.
Q3: What is the solubility of this compound?
A3: this compound is soluble in DMSO (dimethyl sulfoxide) at a concentration of 100 mg/mL (159.59 mM). It is recommended to use fresh, moisture-free DMSO for preparing stock solutions to ensure maximum solubility.
Q4: How should I store this compound stock solutions?
A4: Aliquot your stock solution into smaller volumes to avoid repeated freeze-thaw cycles. For short-term storage (days to weeks), solutions can be stored at 0-4°C. For long-term storage (months to years), it is recommended to store aliquots at -20°C or -80°C.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no inhibition of KIT phosphorylation | Insufficient concentration of this compound. | Perform a dose-response experiment with a wider concentration range. Ensure the concentration is appropriate for the cell density and incubation time. |
| Poor cell permeability. | While Elenestinib is orally active, ensure sufficient incubation time for it to penetrate the cells in your in vitro model. | |
| Inactive compound. | Ensure proper storage of the compound to prevent degradation. Use a fresh aliquot for your experiment. | |
| High background in Western blot for phospho-KIT | Non-specific antibody binding. | Optimize your Western blot protocol. Use a suitable blocking buffer (e.g., BSA instead of milk, as milk contains phosphoproteins that can increase background).[6][7] |
| High phosphatase activity in cell lysate. | Include phosphatase inhibitors in your lysis buffer and keep samples on ice throughout the procedure.[6][7] | |
| Inconsistent results between experiments | Variability in cell culture conditions. | Maintain consistent cell passage number, confluency, and media conditions. |
| Inaccurate pipetting of the inhibitor. | Use calibrated pipettes and perform serial dilutions carefully to ensure accurate final concentrations. | |
| Observed cytotoxicity at expected inhibitory concentrations | Off-target effects at higher concentrations. | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your functional assay to determine the cytotoxic concentration range. |
| Solvent (DMSO) toxicity. | Ensure the final concentration of DMSO in your cell culture media is low (typically ≤ 0.5%) and include a vehicle control (DMSO alone) in your experiments. | |
| Reduced efficacy over time or in certain cell lines | Development of resistance. | Investigate potential resistance mechanisms, such as the upregulation of compensatory signaling pathways (e.g., AXL).[8] Consider combination therapies if resistance is suspected. |
Quantitative Data Summary
Table 1: IC50 Values for Elenestinib and Other KIT Inhibitors
| Compound | Target/Cell Line | IC50 Value | Reference |
| Elenestinib | KIT D816V phosphorylation | 3.1 nM | [2][5] |
| Wild-type KIT proliferation | 95.9 nM | [2] | |
| Wild-type KIT phosphorylation | 82.6 nM | [2] | |
| Avapritinib | KIT D816V phosphorylation | 3.1 nM | [2] |
| Bezuclastinib | KIT D816V phosphorylation | 3.4 nM | [2] |
| DCC-2618 | HMC-1.1, HMC-1.2, ROSA KIT D816V | <1 µM | [9] |
| BLU-285 (Avapritinib) | HMC-1.2 (KIT D816V+) proliferation | 125 nM | [9] |
| HMC-1.1 (KIT D816V-) proliferation | 344 nM | [9] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of this compound on your cell line of interest.
Materials:
-
Cells of interest (e.g., HMC-1.2)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control (medium with the same concentration of DMSO).
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot for Phospho-KIT Inhibition
This protocol is to assess the inhibitory effect of this compound on KIT D816V autophosphorylation.
Materials:
-
Cells expressing KIT D816V (e.g., HMC-1.2)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-KIT (Tyr719) and anti-total-KIT
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere or grow to the desired confluency.
-
Treat cells with various concentrations of this compound or vehicle control for the desired time (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-KIT antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
To normalize for protein loading, you can strip the membrane and re-probe with an anti-total-KIT antibody.
Visualizations
Caption: this compound inhibits KIT D816V signaling pathways.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound assays.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. blueprintmedicines.com [blueprintmedicines.com]
- 3. onclive.com [onclive.com]
- 4. Mastocytosis: a mutated KIT receptor induced myeloproliferative disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 7. Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It) [absin.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Preclinical human models and emerging therapeutics for advanced systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Elenestinib phosphate experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies in experiments involving Elenestinib phosphate. The information is tailored for researchers, scientists, and drug development professionals working with this next-generation KIT inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as BLU-263) is an orally active and selective tyrosine kinase inhibitor.[1][2] Its primary mechanism is the potent inhibition of the c-KIT D816V mutation, a key driver in systemic mastocytosis (SM).[1][3][4] By targeting this mutated kinase, Elenestinib aims to reduce the proliferation of abnormal mast cells, thereby alleviating the symptoms associated with the disease.[4][5]
Q2: What is the primary cellular target of Elenestinib?
The primary target of Elenestinib is the mutated mast/stem cell factor receptor c-Kit, specifically the D816V mutation.[6] This mutation is a common feature in systemic mastocytosis.[3][4]
Q3: What are the potential off-target effects of Elenestinib?
While Elenestinib is designed to be a selective inhibitor, all kinase inhibitors have the potential for off-target effects.[7] One of the differentiating features of Elenestinib is that it is non-brain penetrant, which is expected to minimize central nervous system side effects.[2][4][8] However, a complete understanding of all potential off-target effects is still under investigation as clinical trials mature.[8]
Q4: How should this compound be stored and handled?
For in vitro experiments, Elenestinib is often dissolved in DMSO to create a stock solution.[1] It is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[2] For in vivo experiments, it is advisable to prepare fresh working solutions daily.[2]
Troubleshooting Guides
Inconsistent Results in Cellular Assays
Q1: We are observing variable results in our cell viability/proliferation assays (e.g., MTT, CellTiter-Glo) with Elenestinib treatment. What could be the cause?
Inconsistent results in cell-based assays can arise from multiple factors. Here are some common causes and solutions:
-
Cell Health and Passage Number: Ensure that cells are healthy and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered responses to inhibitors.[9]
-
Inconsistent Seeding Density: Even small variations in the initial number of cells seeded can lead to significant differences in final readouts. Use a reliable cell counting method and ensure even cell suspension before plating.
-
Edge Effects in Microplates: Cells in the outer wells of a microplate can be subject to different environmental conditions (e.g., evaporation), leading to variability. To mitigate this, avoid using the outer wells or fill them with sterile media or PBS.
-
Compound Solubility and Stability: Elenestinib, like many small molecule inhibitors, can precipitate out of solution, especially at higher concentrations or if not properly dissolved. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that is toxic to your cell line (typically <0.5%). Visually inspect for any precipitation before adding to cells.
-
Assay Timing: The timing of the assay readout is critical. The effects of a kinase inhibitor on cell viability may not be apparent until after a sufficient duration of treatment. It may be necessary to perform a time-course experiment to determine the optimal endpoint.
Q2: The inhibitory effect of Elenestinib on downstream signaling (e.g., p-KIT levels) is not consistent in our Western blots. What should we check?
Detecting changes in protein phosphorylation can be challenging due to the dynamic nature of this post-translational modification. Here are key areas to troubleshoot for inconsistent Western blot results:
-
Sample Preparation: It is crucial to preserve the phosphorylation state of your proteins. Always keep samples on ice and use pre-chilled buffers.[10] Your lysis buffer must contain a cocktail of phosphatase inhibitors, which should be added fresh each time.[10][11]
-
Blocking Buffer: Avoid using milk as a blocking agent when probing for phosphorylated proteins. Milk contains casein, a phosphoprotein, which can lead to high background and mask your signal.[12] Use Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) instead.
-
Washing Buffers: Do not use Phosphate-Buffered Saline (PBS) in your wash steps. The phosphate ions in PBS can interfere with the binding of phospho-specific antibodies.[10][12][13] Always use TBST for all washing steps.
-
Antibody Specificity: Ensure your primary antibody is specific for the phosphorylated form of the protein of interest.[13] It is also good practice to run a parallel blot for the total protein to confirm that changes in the phospho-signal are not due to variations in protein loading.[10][11][13]
-
Low Abundance of Phosphorylated Protein: The fraction of a protein that is phosphorylated at any given time can be very low.[13] If you are struggling with a weak signal, consider immunoprecipitating your target protein to enrich the sample before running the Western blot.[10] Additionally, using a more sensitive chemiluminescent substrate can help to detect low-abundance signals.[10][13]
Quantitative Data Summary
| Parameter | Value | Target/Context | Source |
| IC50 | 6 nM | KIT D816V | [2] |
| Clinical Trial Doses | 25 mg, 50 mg, 100 mg (Oral, Daily) | Indolent Systemic Mastocytosis | [3][5] |
| Brain to Plasma Ratio | 0.18 | Rat model | [2] |
Experimental Protocols
Protocol: Western Blot for Phosphorylated KIT (p-KIT)
This protocol outlines the key steps for detecting the phosphorylation status of c-KIT in cell lysates following treatment with Elenestinib.
1. Cell Lysis and Protein Extraction: a. Culture cells to desired confluency and treat with Elenestinib or vehicle control for the predetermined time. b. Aspirate media and wash cells once with ice-cold PBS. c. Immediately add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a freshly prepared protease and phosphatase inhibitor cocktail. d. Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes with periodic vortexing. f. Centrifuge at 14,000 x g for 15 minutes at 4°C. g. Transfer the supernatant (protein extract) to a new tube and determine protein concentration using a standard assay (e.g., BCA).
2. Sample Preparation and SDS-PAGE: a. Normalize protein concentrations for all samples. b. Add 4x Laemmli sample buffer to the lysate and boil at 95-100°C for 5 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. d. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
3. Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. b. After transfer, confirm successful transfer by staining the membrane with Ponceau S.
4. Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against p-KIT (phospho-specific) diluted in 5% BSA in TBST, overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
5. Detection: a. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate for the recommended time. c. Capture the chemiluminescent signal using a digital imaging system or X-ray film.
6. Stripping and Reprobing (Optional): a. To normalize for protein loading, the membrane can be stripped and reprobed for total c-KIT or a housekeeping protein like GAPDH.
Signaling Pathway Visualization
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. hcplive.com [hcplive.com]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. Elenestinib | C27H29FN10O | CID 155190269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. onclive.com [onclive.com]
- 9. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 10. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 11. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
Technical Support Center: Elenestinib Phosphate Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of Elenestinib phosphate in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in both Dimethyl Sulfoxide (DMSO) and water at concentrations up to 100 mg/mL. It is reported to be insoluble in ethanol.[1] For creating stock solutions, freshly opened, high-purity DMSO is recommended, as DMSO can absorb moisture, which may reduce the solubility of the compound.[1]
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: For long-term storage, it is recommended to store stock solutions of this compound at -80°C for up to one year. For short-term storage, -20°C for up to one month is acceptable. It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can contribute to degradation.[1]
Q3: My this compound solution appears cloudy or has precipitated. What should I do?
A3: Cloudiness or precipitation can occur for several reasons, including exceeding the solubility limit, temperature fluctuations, or solvent quality. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue.
Q4: How can I assess the stability of my this compound solution?
A4: The stability of your solution can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) to monitor the concentration of the parent compound and detect the formation of any degradation products over time. A detailed protocol for a stability study is provided in this guide.
Q5: What are the likely degradation pathways for this compound in solution?
A5: While specific degradation pathways for this compound are not extensively published, similar small molecule kinase inhibitors can be susceptible to hydrolysis, oxidation, and photolysis. The presence of the phosphate group may also influence stability. A potential degradation pathway is illustrated in the diagrams section.
Troubleshooting Guide: Solution Instability
This guide provides a step-by-step approach to troubleshoot common stability issues with this compound solutions.
Problem: Precipitate formation or solution cloudiness.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Exceeded Solubility | Verify the concentration of your solution. If it exceeds 100 mg/mL in DMSO or water, dilute the solution with the appropriate solvent. | The precipitate dissolves, and the solution becomes clear. |
| Poor Solvent Quality | Use freshly opened, high-purity DMSO. Avoid using DMSO that has been stored for extended periods and may have absorbed moisture. | The compound dissolves completely in the fresh solvent. |
| Temperature Effects | Gently warm the solution to 37°C. Sonication can also be used to aid dissolution. | The precipitate dissolves. If it reappears upon cooling, the solution may be supersaturated. |
| pH Shift (Aqueous Solutions) | Measure the pH of the solution. Adjust the pH using a suitable buffer system to maintain a neutral to slightly acidic pH, which is often optimal for the stability of phosphate salts. | The solution clarifies and remains stable. |
Problem: Loss of compound potency or inconsistent experimental results.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Chemical Degradation | Analyze the solution using HPLC to determine the concentration of this compound and identify any degradation products. | Confirmation of degradation and identification of potential degradants. |
| Improper Storage | Review your storage conditions. Ensure stock solutions are stored at -80°C in aliquots. For working solutions, it is best to prepare them fresh before each experiment. | Minimized degradation and consistent experimental outcomes. |
| Light Exposure | Protect solutions from light by using amber vials or covering the containers with aluminum foil, especially during long-term storage or experiments. | Reduced photodegradation and improved stability. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.
-
Weigh the desired amount of this compound (Molar Mass: 626.58 g/mol ) using a calibrated analytical balance. For 1 mL of a 10 mM solution, you will need 6.27 mg.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the powder.
-
Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C may be applied if necessary.
-
Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Assessment of this compound Stability by HPLC
Objective: To determine the stability of this compound in a specific solvent and under defined storage conditions.
Materials:
-
Prepared this compound solution
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., acetonitrile and water with a suitable buffer like ammonium acetate)
-
Incubators or environmental chambers set to desired temperatures
-
Light-protected and transparent containers
Procedure:
-
Prepare a solution of this compound at the desired concentration in the solvent of interest.
-
Divide the solution into several aliquots in both light-protected and transparent containers.
-
Store the aliquots under different conditions (e.g., 4°C, room temperature, 40°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw a sample from each condition.
-
Analyze the samples by HPLC. The HPLC method should be validated for specificity, linearity, accuracy, and precision.
-
Quantify the peak area of the this compound peak at each time point.
-
Calculate the percentage of this compound remaining relative to the initial time point (T=0).
-
Monitor for the appearance of new peaks, which may indicate degradation products.
Visualizations
Caption: Troubleshooting workflow for addressing cloudiness or precipitation in this compound solutions.
Caption: A diagram illustrating potential degradation pathways for this compound in solution.
Caption: A streamlined workflow for conducting a stability assessment of this compound solutions.
References
Navigating Elenestinib Phosphate Treatment: A Technical Resource for Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information for navigating experiments involving Elenestinib phosphate. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during your research, with a focus on understanding treatment duration and its impact on therapeutic response.
Mechanism of Action and Signaling Pathway
This compound is an orally active and selective inhibitor of the KIT D816V mutation, a key driver in approximately 95% of systemic mastocytosis (SM) cases.[1][2] By targeting this mutated tyrosine kinase, this compound aims to reduce the abnormal proliferation and activation of mast cells, thereby alleviating the symptoms associated with SM.[3]
Clinical Investigation: The HARBOR Trial
The primary clinical study evaluating this compound is the Phase 2/3 HARBOR trial (NCT04910685).[2][4] This randomized, double-blind, placebo-controlled study is designed to determine the recommended dose and evaluate the efficacy and safety of Elenestinib in patients with indolent systemic mastocytosis (ISM).[2][4]
HARBOR Trial Workflow
Quantitative Data Summary
The following tables summarize the key quantitative data from the initial dose-finding part of the HARBOR trial.
| Dose Group | Number of Patients | Median Treatment Duration (Weeks) |
| Placebo | 10 | 22 |
| Elenestinib 25 mg QD | 10 | 22 |
| Elenestinib 50 mg QD | 10 | 22 |
| Elenestinib 100 mg QD | 9 | 22 |
| Data from Part 1 of the HARBOR trial as of the October 17, 2022 data cutoff.[5] |
| Endpoint | Placebo | Elenestinib 25 mg QD | Elenestinib 50 mg QD | Elenestinib 100 mg QD |
| Mean % Reduction in Serum Tryptase (at 12 weeks) | +3.3% | -15.4% | -50.9% | -68.4% |
| Mean % Reduction in KIT D816V VAF (at 12 weeks) | -2.5% | -37.5% | -70.3% | -77.0% |
| VAF = Variant Allele Fraction. Data from an analysis of the HARBOR trial presented in December 2023.[6][7] |
Experimental Protocols
Assessment of Symptom Response
Objective: To quantify the change in patient-reported symptoms of indolent systemic mastocytosis.
Methodology:
-
Administer the Indolent Systemic Mastocytosis Symptom Assessment Form (ISM-SAF) to participants at baseline and at specified intervals throughout the treatment period (e.g., every 4 weeks).
-
The ISM-SAF is a validated patient-reported outcome tool that assesses the severity of various symptoms associated with ISM.
-
Calculate the Total Symptom Score (TSS) at each time point by summing the scores of individual symptom assessments.
-
The primary efficacy endpoint in Part 2 of the HARBOR trial is the mean change in ISM-SAF TSS from baseline.[8]
Quantification of Serum Tryptase Levels
Objective: To measure the concentration of serum tryptase, a biomarker for mast cell burden.
Methodology:
-
Collect peripheral blood samples from participants at baseline and at regular intervals during treatment.
-
Separate serum from the whole blood by centrifugation.
-
Analyze serum tryptase levels using a validated immunoassay, such as the ImmunoCAP Tryptase assay.
-
Express results in nanograms per milliliter (ng/mL). A reduction in serum tryptase levels is an indicator of treatment response.
Measurement of KIT D816V Variant Allele Fraction (VAF)
Objective: To determine the proportion of the mutated KIT D816V allele in peripheral blood.
Methodology:
-
Extract genomic DNA from peripheral blood mononuclear cells (PBMCs) or whole blood.
-
Quantify the KIT D816V VAF using a highly sensitive molecular technique, such as droplet digital PCR (ddPCR) or a validated next-generation sequencing (NGS) panel.
-
The VAF is calculated as the percentage of mutated alleles relative to the total number of alleles. A decrease in VAF indicates a reduction in the clonal mast cell population.
Troubleshooting and FAQs
Q1: How long should this compound treatment be continued to see an optimal response?
A: The optimal treatment duration for this compound is still under investigation in the long-term extension phase (Part 3) of the HARBOR trial, which will follow patients for up to 4-5 years.[4][9] Initial data from Part 1 of the trial shows significant reductions in biomarkers like serum tryptase and KIT D816V VAF within the first 12 weeks of treatment.[1][6][7] Part 2 of the study evaluates efficacy at 48 weeks.[4][9] The decision on treatment duration in a clinical setting will likely depend on the continued assessment of symptom improvement, biomarker response, and the safety and tolerability profile for each individual patient.
Q2: What should be monitored to assess the response to this compound over time?
A: A comprehensive monitoring plan should include:
-
Symptom Assessment: Regular administration of the ISM-SAF to track changes in the Total Symptom Score.
-
Biomarkers: Periodic measurement of serum tryptase levels and KIT D816V VAF in peripheral blood to monitor the impact on mast cell burden.
-
Safety Monitoring: Regular monitoring of blood counts and other laboratory parameters as specified in the clinical trial protocol.
Q3: Are there established guidelines for dose modification or treatment interruption based on treatment duration?
A: Specific guidelines for dose modification or interruption related to treatment duration are not yet publicly available from the ongoing HARBOR trial. In clinical trials, such decisions are typically guided by the study protocol, which outlines criteria based on adverse events and tolerability. As more long-term data becomes available, recommendations for dose adjustments may be established.
Q4: What are the expected kinetics of the treatment response?
A: Based on the initial data from the HARBOR trial, a rapid reduction in objective measures of mast cell burden, such as serum tryptase and KIT D816V VAF, can be observed within the first 12 weeks of treatment.[1] Symptom improvement, as measured by the ISM-SAF TSS, was also observed in this initial period.[1][10] The kinetics of response over longer treatment durations are being evaluated in the ongoing phases of the trial.
Q5: What are the common adverse events observed with this compound treatment?
A: In the initial 12-week dose-finding portion of the HARBOR trial, Elenestinib was generally well-tolerated, with no discontinuations due to adverse events.[1] As with any investigational drug, the full safety profile is still being characterized in the ongoing clinical trial. Researchers should adhere to the safety monitoring plan outlined in the study protocol.
Q6: How can I troubleshoot a lack of response to this compound in my experimental model?
A: If you are observing a lack of response in a preclinical model, consider the following:
-
Target Validation: Confirm the presence of the KIT D816V mutation in your cell lines or animal model. Elenestinib is a highly selective inhibitor of this mutation.
-
Drug Concentration and Stability: Ensure that the concentration of this compound used is appropriate for the experimental system and that the compound is stable under your experimental conditions.
-
Assay Sensitivity: Verify that your readout assays (e.g., cell viability, apoptosis, signaling pathway inhibition) are sensitive enough to detect the expected effects of the drug.
-
Off-Target Effects: While Elenestinib is selective, consider the possibility of off-target effects or resistance mechanisms in your specific model system.
References
- 1. Blueprint Medicines Reports Clinical Data Highlighting Leadership in Developing Targeted Treatment Options for Patients with Systemic Mastocytosis [prnewswire.com]
- 2. blueprintmedinfo.com [blueprintmedinfo.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Management of Advanced Systemic Mastocytosis: Clinical Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
- 9. clinicaltrial.be [clinicaltrial.be]
- 10. (HARBOR) Study to Evaluate Efficacy and Safety of BLU-263 Versus Placebo in Patients With Indolent Systemic Mastocytosis [clinicaltrials.stanford.edu]
Validation & Comparative
Preclinical Efficacy Showdown: Elenestinib Phosphate vs. Avapritinib in Targeting KIT-Driven Malignancies
A detailed comparative guide for researchers and drug development professionals on the preclinical profiles of two potent KIT inhibitors, elenestinib phosphate and avapritinib. This report synthesizes available data on their mechanism of action, in vitro and in vivo efficacy, and provides an overview of the experimental protocols employed in these pivotal studies.
In the landscape of targeted therapies for cancers driven by mutations in the KIT proto-oncogene, particularly in the context of systemic mastocytosis (SM) and gastrointestinal stromal tumors (GIST), this compound (BLU-263) and avapritinib (BLU-285) have emerged as significant therapeutic agents. Both molecules are potent tyrosine kinase inhibitors (TKIs) designed to selectively target the constitutively active KIT D816V mutation, a primary driver in approximately 95% of systemic mastocytosis cases.[1][2] This guide provides a comprehensive preclinical comparison of their efficacy, drawing upon published experimental data to inform researchers and drug developers.
Mechanism of Action: A Shared Target
Both this compound and avapritinib are ATP-competitive inhibitors that target the active conformation of the KIT kinase.[2][3] The KIT D816V mutation, located in the activation loop of the kinase domain, leads to ligand-independent phosphorylation and constitutive activation of downstream signaling pathways, including the PI3K/AKT and RAS/RAF/MEK/ERK pathways.[4] This uncontrolled signaling drives the proliferation and survival of neoplastic mast cells. By binding to the ATP-binding pocket of the mutant KIT protein, both elenestinib and avapritinib block its kinase activity, thereby inhibiting autophosphorylation and abrogating the aberrant downstream signals that promote tumorigenesis.
A key differentiator highlighted in preclinical and early clinical development is elenestinib's design to have minimal penetration of the blood-brain barrier.[5][6] This characteristic is intended to mitigate the risk of central nervous system (CNS) side effects, such as cognitive effects and intracranial hemorrhage, which have been observed with avapritinib.[3][5]
In Vitro Efficacy: A Head-to-Head Look at Potency and Selectivity
Biochemical and cellular assays are fundamental in preclinical assessments to determine a drug's potency and selectivity against its intended target. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that inhibits a specific biological or biochemical function by 50%.
Biochemical Assays
Biochemical assays measure the direct inhibitory effect of a compound on the purified kinase enzyme.
| Compound | Target | IC50 (nM) |
| This compound | KIT D816V | 0.2[7] |
| Avapritinib | KIT D816V | 0.27[8][9] |
| PDGFRA D842V | 0.24[8][9] | |
| Wild-Type KIT | 73 - 192[8][9] |
Note: The dissociation constant (Kd) for elenestinib against KIT D816V has been reported as 0.24 nM.[2][4]
Cellular Assays
Cellular assays assess the drug's activity within a living cell, providing insights into its ability to cross the cell membrane and inhibit the target in a more complex biological environment.
| Compound | Cell Line | Target/Assay | IC50 (nM) |
| This compound | - | KIT D816V | 4.3 - 6[2][4][6] |
| Avapritinib | HMC-1.2 (KIT V560G/D816V) | KIT D816V Autophosphorylation | 3 - 4[9] |
| P815 (murine mastocytoma) | KIT D816Y Autophosphorylation | 22[9] | |
| HMC-1.1 (KIT V560G) | Proliferation | 100 - 250 | |
| HMC-1.2 (KIT V560G/D816V) | Proliferation | 100 - 250 | |
| ROSA KIT WT | Proliferation | 100 - 250 | |
| ROSA KIT D816V | Proliferation | 1000 - 5000 | |
| ROSA KIT K509I | Proliferation | 100 - 250 |
In Vivo Efficacy: Preclinical Animal Models
Animal models provide a crucial step in preclinical evaluation, offering insights into a drug's pharmacokinetic and pharmacodynamic properties and its anti-tumor activity in a living organism.
For avapritinib, in vivo studies using the P815 murine mastocytoma model, which harbors a KIT D814Y mutation (equivalent to the human D816Y), have demonstrated dose-dependent anti-tumor activity.[8] Oral administration of avapritinib at 10 mg/kg once daily resulted in complete tumor growth inhibition.[9] Furthermore, in patient-derived xenograft (PDX) models of GIST with various KIT mutations, avapritinib has shown significant tumor growth inhibition.[8]
Preclinical in vivo data for elenestinib is less publicly detailed but has been instrumental in its progression to clinical trials. Studies in rats have confirmed its limited brain penetration, with a brain-to-plasma ratio of 0.18. The ongoing HARBOR clinical trial for indolent systemic mastocytosis was initiated based on a preclinical profile demonstrating high potency and selectivity for KIT D816V.[2][4]
Experimental Protocols
A detailed understanding of the experimental methodologies is critical for the objective comparison of preclinical data. Below are generalized protocols based on the available information.
In Vitro Kinase Assays
-
Objective: To determine the direct inhibitory activity of the compounds on purified kinase enzymes.
-
General Protocol: Recombinant KIT D816V or other mutant/wild-type kinases are incubated with the test compound at varying concentrations in the presence of a substrate (e.g., a generic peptide) and a defined concentration of ATP (often at or near the Km value). The kinase activity is measured by quantifying the amount of phosphorylated substrate, typically through methods involving radioactive phosphate (32P or 33P) incorporation or fluorescence-based detection. The IC50 values are then calculated from the dose-response curves.
Cellular Proliferation Assays (MTS/MTT)
-
Objective: To assess the effect of the compounds on the growth and viability of cancer cell lines harboring specific KIT mutations.
-
Cell Lines: HMC-1.1 (KIT V560G), HMC-1.2 (KIT V560G, D816V), ROSA (engineered to express wild-type or mutant KIT).
-
General Protocol: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, they are treated with a range of concentrations of the test compound or vehicle control (DMSO). After a specified incubation period (typically 72 hours), a tetrazolium salt solution (MTS or MTT) is added to each well. Metabolically active cells reduce the tetrazolium salt into a colored formazan product. The absorbance of the formazan is measured using a spectrophotometer, and the results are used to calculate the percentage of cell viability relative to the vehicle control. IC50 values are determined from the resulting dose-response curves.
Cellular Autophosphorylation Assays
-
Objective: To measure the direct inhibition of KIT receptor autophosphorylation within a cellular context.
-
Cell Lines: HMC-1.2, P815.
-
General Protocol: Cells are treated with the test compound for a defined period. Following treatment, cells are lysed, and the proteins are separated by SDS-PAGE. The level of phosphorylated KIT is then detected by Western blotting using an antibody specific for phospho-KIT. The total KIT protein levels are also measured as a loading control. The intensity of the bands is quantified to determine the extent of inhibition of autophosphorylation at different drug concentrations, from which an IC50 value can be derived.
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of the compounds in a living animal model.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) are typically used.
-
General Protocol: Human or murine cancer cells (e.g., P815) are injected subcutaneously or orthotopically into the mice. Once tumors reach a palpable size, the mice are randomized into treatment and control groups. The test compound is administered orally at different dose levels and schedules (e.g., once daily). Tumor volume is measured regularly using calipers. At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry to assess proliferation and apoptosis markers.
Summary and Future Directions
Both this compound and avapritinib demonstrate potent and selective inhibition of the KIT D816V mutation at the preclinical level. Their biochemical and cellular IC50 values against this key driver of systemic mastocytosis are comparable. Avapritinib has a broader publicly available preclinical data set, including extensive in vivo efficacy data in various models. The key distinguishing feature of elenestinib is its designed low penetrance of the blood-brain barrier, which may translate to an improved safety profile with respect to CNS-related adverse events.
For researchers and drug developers, the choice between these or similar next-generation KIT inhibitors will likely depend on a nuanced consideration of their complete preclinical and clinical profiles, including efficacy against a range of relevant mutations, off-target effects, pharmacokinetic properties, and, ultimately, their safety and tolerability in patients. The ongoing clinical trials for elenestinib will be critical in further defining its therapeutic window and potential advantages in the treatment of KIT-driven malignancies.
References
- 1. blueprintmedinfo.com [blueprintmedinfo.com]
- 2. blueprintmedicines.com [blueprintmedicines.com]
- 3. A Randomized Double-Blind Placebo-Controlled Phase 2/3 Study of BLU-263 in Indolent Systemic Mastocytosis [mdanderson.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. clinicaltrial.be [clinicaltrial.be]
- 6. Avapritinib for Systemic Mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Avapritinib | inhibitor of PDGFRα D842V and KIT Exon 17 mutants | metastatic gastrointestinal stromal tumors (GIST) | CAS 1703793-34-3 | InvivoChem [invivochem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. blueprintmedicines.com [blueprintmedicines.com]
Validating Elenestinib phosphate's selectivity for KIT D816V over wild-type KIT
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Elenestinib phosphate's (also known as BLU-263) inhibitory activity on the constitutively active KIT D816V mutant versus the wild-type KIT receptor. The data presented herein is compiled from preclinical studies and clinical trial findings, offering a comprehensive overview of Elenestinib's selectivity profile.
Executive Summary
This compound is a next-generation, orally bioavailable tyrosine kinase inhibitor designed to potently and selectively target the KIT D816V mutation, the primary driver of systemic mastocytosis (SM)[1][2][3]. Preclinical data demonstrates that Elenestinib exhibits significant selectivity for the KIT D816V mutant over wild-type KIT, a critical attribute for minimizing off-target effects and improving the therapeutic window. This selectivity is validated by in vivo data from the HARBOR clinical trial, which shows a marked reduction in mast cell burden and the KIT D816V variant allele fraction in patients with indolent systemic mastocytosis[1][4].
Data Presentation
The following tables summarize the quantitative data on Elenestinib's inhibitory activity and selectivity.
Table 1: In Vitro Inhibitory Activity of this compound [5]
| Target | Assay Type | IC50 (nM) |
| KIT D816V | Phosphorylation | 3.1 |
| Wild-Type KIT | Proliferation | 95.9 |
| Wild-Type KIT | Phosphorylation | 82.6 |
Table 2: Comparison with Other KIT Inhibitors [5]
| Compound | KIT D816V Phosphorylation IC50 (nM) | Wild-Type KIT Proliferation IC50 (nM) | Wild-Type KIT Phosphorylation IC50 (nM) |
| Elenestinib | 3.1 | 95.9 | 82.6 |
| Avapritinib | 3.1 | 85.8 | 89.5 |
| Bezuclastinib | 3.4 | 26.4 | 32.5 |
Table 3: In Vivo Efficacy of Elenestinib in Patients with Indolent Systemic Mastocytosis (HARBOR Trial - Part 1, 12 weeks) [1]
| Biomarker | Elenestinib 25 mg QD | Elenestinib 50 mg QD | Elenestinib 100 mg QD | Placebo |
| Mean % Reduction in Serum Tryptase | -15.4% | -50.9% | -68.4% | +3.3% |
| Mean % Reduction in KIT D816V Allele Fraction | -37.5% | -70.3% | -77.0% | -2.5% |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures and published literature.
Biochemical Kinase Assay for KIT Phosphorylation
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of Elenestinib on the autophosphorylation of wild-type KIT and the constitutively active KIT D816V mutant.
Materials:
-
Recombinant human wild-type KIT and KIT D816V kinase domains
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound (serial dilutions)
-
96-well microplates
-
Phospho-KIT specific antibody
-
Secondary antibody conjugated to a detectable reporter (e.g., HRP, fluorophore)
-
Detection substrate (e.g., chemiluminescent or fluorescent)
-
Plate reader
Procedure:
-
Coat a 96-well microplate with a substrate that captures the recombinant KIT enzyme.
-
Add serial dilutions of this compound to the wells.
-
Add the recombinant wild-type KIT or KIT D816V enzyme to the respective wells.
-
Initiate the kinase reaction by adding a solution containing ATP. For wild-type KIT, a stimulating ligand like stem cell factor (SCF) may be required to induce autophosphorylation.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow for kinase autophosphorylation.
-
Stop the reaction by adding a solution containing EDTA.
-
Wash the wells to remove unbound reagents.
-
Add a primary antibody specific for phosphorylated KIT and incubate.
-
Wash the wells and add the secondary antibody conjugated to a reporter enzyme.
-
After another wash step, add the detection substrate.
-
Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.
-
Calculate the percent inhibition for each Elenestinib concentration relative to the control (no inhibitor) and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay (MTT/CCK-8)
This protocol describes a method to assess the effect of Elenestinib on the proliferation of cells expressing either wild-type KIT or the KIT D816V mutant.
Materials:
-
Cell lines expressing wild-type KIT (e.g., Ba/F3-WT-KIT) and KIT D816V (e.g., HMC-1.2 or Ba/F3-KIT-D816V)
-
Cell culture medium and supplements
-
This compound (serial dilutions)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or isopropanol with HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere (if applicable) or stabilize overnight.
-
Treat the cells with serial dilutions of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours) in a cell culture incubator.
-
For MTT assay:
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add the solubilization solution to dissolve the formazan crystals.
-
-
For CCK-8 assay:
-
Add CCK-8 reagent to each well and incubate for 1-4 hours.
-
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Calculate the percentage of cell viability for each Elenestinib concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualization
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways of wild-type KIT and the constitutively activated KIT D816V mutant.
References
- 1. Blueprint Medicines Reports Clinical Data Highlighting Leadership in Developing Targeted Treatment Options for Patients with Systemic Mastocytosis [prnewswire.com]
- 2. ashpublications.org [ashpublications.org]
- 3. onclive.com [onclive.com]
- 4. Paper: Elenestinib, an Investigational, Next Generation KIT D816V Inhibitor, Reduces Mast Cell Burden, Improves Symptoms, and Has a Favorable Safety Profile in Patients with Indolent Systemic Mastocytosis: Analysis of the Harbor Trial [ash.confex.com]
- 5. blueprintmedicines.com [blueprintmedicines.com]
Synergistic Potential of Elenestinib Phosphate in Combination Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Elenestinib phosphate (BLU-263), a next-generation, potent, and selective inhibitor of the KIT D816V mutation, is under investigation for the treatment of systemic mastocytosis (SM).[1] While showing promise as a monotherapy, the exploration of its synergistic effects with other therapeutic agents is a critical area of research, particularly for advanced forms of the disease. This guide provides an objective comparison of Elenestinib's potential in combination therapy, focusing on the available data and the scientific rationale behind such approaches.
Rationale for Combination Therapy
Systemic mastocytosis, especially advanced SM (AdvSM) and SM with an associated hematologic neoplasm (SM-AHN), often involves complex disease biology that may not be adequately addressed by targeting a single pathway. The combination of a highly selective KIT inhibitor like Elenestinib with other agents aims to:
-
Target multiple oncogenic pathways simultaneously.
-
Overcome potential resistance mechanisms.
-
Improve treatment efficacy in heterogeneous patient populations.
A key therapeutic strategy has been the combination of Elenestinib with a hypomethylating agent (HMA) such as azacitidine.[2] Azacitidine is a standard of care for various myeloid neoplasms and is thought to target the associated hematologic neoplasm component in SM-AHN. The proposed synergy stems from the dual targeting of the KIT D816V-driven mast cell proliferation by Elenestinib and the underlying hematologic malignancy by azacitidine.
Clinical Investigation: The AZURE Trial
The primary clinical investigation into the synergistic effects of Elenestinib was the Phase 1/2 AZURE trial (NCT05609942).[3][4][5] This study was designed to evaluate the safety, tolerability, and efficacy of Elenestinib both as a monotherapy and in combination with azacitidine in patients with AdvSM and other KIT-altered hematologic malignancies.[5]
Note: The AZURE trial was terminated due to a strategic decision by the sponsor, and as of the latest available information, no quantitative efficacy or safety data from the combination arm has been publicly released.[3] The following sections detail the planned experimental design of this trial.
Data Presentation
As no clinical data from the combination arm of the AZURE trial is available, this section presents the preclinical potency of Elenestinib as a monotherapy to provide a baseline for its therapeutic potential.
| Compound | Assay Type | Target | IC50 / Kd | Source |
| Elenestinib (BLU-263) | Biochemical | KIT D816V | Kd = 0.24 nM | [6] |
| Elenestinib (BLU-263) | Cellular | KIT D816V | IC50 = 4.3 nM | [6] |
Experimental Protocols
The following outlines the planned methodology for the combination therapy arm of the AZURE trial, as inferred from public trial records.
AZURE Trial: Combination Therapy Arm (Planned Protocol)
-
Patient Population: Patients with high-risk and very high-risk SM-AHN.[7]
-
Treatment Regimen:
-
Elenestinib (BLU-263) administered orally at a determined recommended dose.
-
Azacitidine administered either intravenously or subcutaneously.[2]
-
-
Primary Objectives:
-
Secondary Objectives:
-
To assess the overall response rate (ORR).
-
To evaluate the duration of response (DOR).
-
To characterize the pharmacokinetic and pharmacodynamic profiles of the combination.
-
-
Exclusion Criteria (Selected):
Mandatory Visualizations
Signaling Pathway of Elenestinib
Caption: Mechanism of action of this compound.
AZURE Trial Combination Therapy Workflow
Caption: Planned experimental workflow for the AZURE combination therapy trial.
Conclusion
The combination of this compound with a hypomethylating agent like azacitidine represents a scientifically sound strategy for treating complex hematologic malignancies such as SM-AHN. The AZURE trial was designed to rigorously evaluate this approach. While the termination of this trial limits the availability of direct clinical evidence for synergistic effects, the rationale for this combination therapy remains compelling for future investigations. Researchers and drug development professionals are encouraged to consider similar combination strategies to address the multifaceted nature of advanced systemic mastocytosis. Further preclinical studies to elucidate the synergistic mechanisms and identify optimal combination partners for Elenestinib are warranted.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. Study of Elenestinib (BLU-263) in Advanced Systemic Mastocytosis (AdvSM) and and Other KIT Altered Hematologic Malignancies [clin.larvol.com]
- 4. Facebook [cancer.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. blueprintmedinfo.com [blueprintmedinfo.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
Elenestinib Phosphate: A Comparative Analysis of its Potential in Avapritinib-Resistant Gastrointestinal Stromal Tumors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of elenestinib phosphate and avapritinib, with a focus on the potential efficacy of elenestinib in the context of avapritinib-resistant gastrointestinal stromal tumors (GIST). While direct head-to-head preclinical or clinical data of elenestinib in confirmed avapritinib-resistant GIST models are not yet publicly available, this document synthesizes the existing preclinical data for both compounds to offer a science-based comparison for research and drug development professionals. Elenestinib is an investigational next-generation KIT D816V inhibitor, and its clinical development is currently focused on systemic mastocytosis.[1][2] Avapritinib is a potent and selective inhibitor of activated KIT and PDGFRA mutant kinases.[1]
Executive Summary
Resistance to avapritinib in GIST, particularly those driven by PDGFRA mutations, is an emerging clinical challenge. This resistance is often mediated by secondary mutations in the PDGFRA kinase domain. This compound, a potent and selective KIT inhibitor, is being developed for systemic mastocytosis, a disease also driven by KIT mutations. While its efficacy against specific avapritinib-resistant mutations has not been extensively published, its distinct biochemical profile warrants an evaluation of its potential in this setting. This guide presents available preclinical data for both elenestinib and avapritinib, details the experimental protocols for key assays, and visualizes the relevant biological pathways and experimental workflows.
Preclinical Efficacy and Selectivity
The following tables summarize the available preclinical data for elenestinib and avapritinib against various KIT and PDGFRA mutations. It is important to note that the data are from different studies and direct comparison should be made with caution.
Table 1: Preclinical Activity of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| KIT D816V | Biochemical | 6 | [3] |
| KIT D816V Phosphorylation | Cellular | 3.1 | [4] |
| Wild-Type KIT Phosphorylation | Cellular | 82.6 | [4] |
| Wild-Type KIT Proliferation | Cellular | 95.9 | [4] |
Table 2: Preclinical Activity of Avapritinib
| Target | Assay Type | IC50 (nM) | Reference |
| KIT D816V Phosphorylation | Cellular | 3.1 | [4] |
| Wild-Type KIT Phosphorylation | Cellular | 89.5 | [4] |
| Wild-Type KIT Proliferation | Cellular | 85.8 | [4] |
Mechanism of Action and Resistance
Avapritinib is a Type I kinase inhibitor that targets the active conformation of KIT and PDGFRA kinases.[1] In GIST driven by PDGFRA mutations, resistance to avapritinib has been shown to arise from secondary mutations within the PDGFRA kinase domain, specifically in exons 13, 14, and 15. These mutations can interfere with avapritinib binding.
Elenestinib is also a potent and selective KIT inhibitor.[5] Its development has been primarily focused on the KIT D816V mutation, which is the main driver of systemic mastocytosis.[2] There is limited publicly available data on the efficacy of elenestinib against the spectrum of avapritinib-resistant PDGFRA mutations. However, a clinical trial (NCT05609942) is underway to evaluate elenestinib in patients with advanced systemic mastocytosis and other hematologic malignancies, and it allows for the enrollment of patients previously treated with a selective KIT inhibitor like avapritinib.[6]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the relevant signaling pathways and a typical experimental workflow.
Caption: Simplified signaling pathway of KIT/PDGFRA and points of intervention by Avapritinib and Elenestinib.
Caption: General workflow for a cell-based proliferation assay to determine inhibitor potency.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are representative protocols for biochemical and cellular assays used to evaluate kinase inhibitors.
Biochemical Kinase Activity Assay (IC50 Determination)
Objective: To determine the concentration of an inhibitor that results in 50% inhibition of the kinase activity in a cell-free system.
Materials:
-
Recombinant human KIT or PDGFRA kinase domain (wild-type or mutant)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compounds (Elenestinib or Avapritinib) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a reaction mixture containing the kinase and substrate in the kinase buffer.
-
Add the test compound at various concentrations to the wells of the plate. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Proliferation Assay (IC50 Determination)
Objective: To determine the concentration of an inhibitor that results in 50% inhibition of cell proliferation in a cell line dependent on the target kinase for survival and growth.
Materials:
-
Ba/F3 cells engineered to express a specific KIT or PDGFRA mutant.[7][8]
-
Cell culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Test compounds (Elenestinib or Avapritinib) serially diluted in DMSO.
-
96-well cell culture plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar.
-
Luminometer.
Procedure:
-
Culture the Ba/F3 cells in the appropriate medium. For the assay, wash the cells to remove any residual IL-3 and resuspend them in a medium without IL-3.[7]
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well).
-
Add the test compounds at various concentrations to the wells. Include a vehicle control (DMSO).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours.[7]
-
Allow the plate to equilibrate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence signal using a luminometer.
-
Calculate the percent inhibition of cell proliferation for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
While this compound's primary clinical development is in systemic mastocytosis, its potent and selective inhibition of KIT D816V suggests it may have activity against other KIT-driven malignancies. The critical question for its potential use in avapritinib-resistant GIST is its activity against the specific secondary PDGFRA mutations that mediate this resistance. The lack of direct comparative data in avapritinib-resistant models necessitates further preclinical investigation. The experimental protocols and pathway diagrams provided in this guide offer a framework for designing and interpreting such studies. As more data from preclinical studies and clinical trials like the AZURE study become available, a clearer picture of elenestinib's potential role in overcoming avapritinib resistance in GIST will emerge.
References
- 1. Core programs | Blueprint Medicines [blueprintmedicines.com]
- 2. blueprintmedicines.com [blueprintmedicines.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. blueprintmedicines.com [blueprintmedicines.com]
- 5. elenestinib | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 6. Study of Elenestinib (BLU-263) in Advanced Systemic Mastocytosis (AdvSM) and and Other KIT Altered Hematologic Malignancies | Clinical Research Trial Listing [centerwatch.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. BaF3 Assays - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
Comparative analysis of the blood-brain barrier penetration of Elenestinib and avapritinib
For Immediate Release
Cambridge, MA – November 8, 2025 – In the landscape of targeted therapies for systemic mastocytosis and other KIT-driven malignancies, the ability of a drug to penetrate the central nervous system (CNS) is a critical determinant of its safety and efficacy profile. This guide provides a detailed comparative analysis of the blood-brain barrier (BBB) penetration of two prominent KIT inhibitors: Elenestinib and avapritinib. The following information is intended for researchers, scientists, and drug development professionals.
Executive Summary
Elenestinib is a next-generation KIT inhibitor designed for minimal CNS penetration, a feature intended to reduce the risk of neurological side effects. In contrast, avapritinib exhibits variable and context-dependent BBB penetration, with some preclinical data suggesting the potential for CNS activity, which can be a concern due to observed neurocognitive side effects and risk of intracranial bleeding in some patient populations[1][2][3]. This guide will delve into the quantitative data supporting these characteristics, the experimental methods used for their determination, and the signaling pathways they modulate.
Data Presentation: Quantitative Comparison of BBB Penetration
The following table summarizes the available quantitative data on the blood-brain barrier penetration of Elenestinib and avapritinib.
| Parameter | Elenestinib | Avapritinib | Reference(s) |
| Brain-to-Plasma Ratio (Kp) | 0.18 (in rats) | 0.74–1.00 (in preclinical models of pediatric solid tumors) | ,[4],[5],[6] |
| In Vitro Permeability (Papp) | Data not publicly available | 12.5 x 10-6 cm/s (MDCKII-MDR1 assay) | [7] |
| Clinical CNS Penetration | Described as minimal or non-brain penetrant | Weak penetration observed in NSCLC patients with brain metastases (0.046%-0.146%); associated with cognitive effects | [1][8][9] |
| Efflux Transporter Substrate | Data not publicly available | Yes (P-glycoprotein/ABCB1, BCRP/ABCG2) | [10][11][12] |
Experimental Protocols
The assessment of blood-brain barrier penetration involves a combination of in vivo and in vitro experimental models. Below are detailed methodologies representative of those used to evaluate compounds like Elenestinib and avapritinib.
In Vivo Brain-to-Plasma Ratio (Kp) Determination
This method assesses the extent of a drug's distribution into the brain tissue from the systemic circulation in a living organism.
-
Animal Model: Male Sprague Dawley rats are often used for these studies.[13]
-
Drug Administration: A single dose of the test compound (e.g., 30 mg/kg for Elenestinib) is administered, typically via oral gavage.[13]
-
Sample Collection: At a predetermined time point (e.g., 30 hours post-dose), blood and brain tissue samples are collected.[13]
-
Sample Processing: Blood is processed to obtain plasma. Brain tissue is homogenized.
-
Quantification: The concentration of the drug in both plasma and brain homogenate is determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Calculation: The Kp value is calculated as the ratio of the drug concentration in the brain to the drug concentration in the plasma.
In Vitro Permeability Assay (e.g., MDCK-MDR1 Assay)
This assay is used to determine a compound's permeability across a cell monolayer and to identify if it is a substrate of efflux transporters like P-glycoprotein (P-gp), which are highly expressed at the BBB.
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (encoding P-gp) are cultured on semi-permeable filter supports in a transwell plate system until a confluent monolayer is formed.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the trans-epithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker like Lucifer yellow.
-
Permeability Measurement (Apical to Basolateral - A-B): The test compound is added to the apical (upper) chamber, representing the blood side of the BBB. At various time points, samples are taken from the basolateral (lower) chamber, representing the brain side, to determine the rate of drug transport.
-
Permeability Measurement (Basolateral to Apical - B-A): In a separate set of wells, the test compound is added to the basolateral chamber, and its transport into the apical chamber is measured. This determines the rate of efflux.
-
Quantification: Drug concentrations in the collected samples are measured by LC-MS/MS.
-
Calculation:
-
The apparent permeability coefficient (Papp) is calculated for both A-B and B-A directions.
-
The efflux ratio is calculated as the ratio of Papp (B-A) to Papp (A-B). An efflux ratio greater than 2 is generally considered indicative of active efflux.
-
Mandatory Visualization
Below are diagrams illustrating key signaling pathways and a typical experimental workflow for assessing BBB penetration, generated using the DOT language.
Caption: Signaling pathways targeted by Elenestinib and avapritinib.
Caption: Experimental workflow for assessing blood-brain barrier penetration.
References
- 1. elenestinib | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 2. onclive.com [onclive.com]
- 3. Optimal Avapritinib Treatment Strategies for Patients with Metastatic or Unresectable Gastrointestinal Stromal Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRLS-10. ROVER: A PHASE 1/2 STUDY OF AVAPRITINIB IN PEDIATRIC PATIENTS WITH SOLID TUMORS DEPENDENT ON KIT OR PDGFRA SIGNALING - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CTNI-24. A PHASE 1/2 STUDY OF AVAPRITINIB IN PEDIATRIC PATIENTS WITH SOLID TUMORS DEPENDENT ON KIT OR PDGFRA SIGNALING - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. hcplive.com [hcplive.com]
- 9. blueprintmedicines.com [blueprintmedicines.com]
- 10. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 11. Avapritinib: A Selective Inhibitor of KIT and PDGFRα that Reverses ABCB1 and ABCG2-Mediated Multidrug Resistance in Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Avapritinib: A Selective Inhibitor of KIT and PDGFRα that Reverses ABCB1 and ABCG2-Mediated Multidrug Resistance in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
Evaluating the Long-Term Efficacy of Elenestinib Phosphate in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Elenestinib phosphate (BLU-263) is a next-generation, potent, and highly selective inhibitor of the KIT D816V mutation, a primary driver of systemic mastocytosis (SM).[1][2] This guide provides a comprehensive evaluation of the preclinical long-term efficacy of Elenestinib, comparing its performance with other KIT inhibitors, avapritinib and bezuclastinib. The information is based on available preclinical data, presented in clearly structured tables with detailed experimental methodologies and visual diagrams to facilitate understanding and comparison.
Executive Summary
Elenestinib has demonstrated significant promise in preclinical studies, exhibiting high potency and selectivity for the KIT D816V mutation.[3][4] A key differentiator is its limited penetration of the blood-brain barrier, suggesting a potentially favorable safety profile compared to other inhibitors.[5][6] While detailed long-term preclinical efficacy data remains limited in publicly available sources, existing studies in murine models of mastocytosis have shown Elenestinib to be highly active.[6] This guide synthesizes the available preclinical information to provide a comparative analysis of Elenestinib against other relevant KIT inhibitors.
Comparative Efficacy of KIT Inhibitors in Preclinical Models
The following tables summarize the available quantitative data on the preclinical efficacy of Elenestinib, avapritinib, and bezuclastinib.
| Inhibitor | Target | Biochemical IC50 (nM) | Cellular IC50 (nM) | Biochemical Kd (nM) | Reference |
| Elenestinib (BLU-263) | KIT D816V | - | 4.3 | 0.24 | [3][4] |
| Avapritinib (BLU-285) | KIT D816V | 0.27 | 4 | - | |
| Bezuclastinib (CGT9486) | KIT D816V | - | - | - |
Table 1: In Vitro Potency of KIT Inhibitors. This table compares the in vitro potency of Elenestinib, avapritinib, and bezuclastinib against the KIT D816V mutation. IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) values are key indicators of a drug's potency.
| Inhibitor | Preclinical Model | Key Efficacy Findings | Reference |
| Elenestinib (BLU-263) | Murine model of mastocytosis | Highly active | [6] |
| Avapritinib (BLU-285) | P815 mastocytoma xenograft model | Dose-dependent tumor growth inhibition | [7] |
| Bezuclastinib (CGT9486) | - | Minimal brain penetration in rodent models |
Table 2: In Vivo Efficacy of KIT Inhibitors in Preclinical Models. This table summarizes the key findings from in vivo preclinical studies of Elenestinib, avapritinib, and bezuclastinib in models of systemic mastocytosis.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Kinase Assays
Biochemical and cellular IC50 and Kd values are determined using various enzymatic and cell-based assays. Typically, recombinant KIT D816V kinase is used for biochemical assays, where the ability of the inhibitor to block kinase activity is measured. For cellular assays, human mast cell lines harboring the KIT D816V mutation, such as HMC-1.2 and ROSA-KIT D816V, are commonly employed.[8] Cell viability or proliferation is assessed in the presence of increasing concentrations of the inhibitor.
Murine Models of Systemic Mastocytosis
Preclinical evaluation of KIT inhibitors often utilizes xenograft models where human mast cell lines expressing the KIT D816V mutation are implanted into immunodeficient mice. Another approach involves using murine mastocytoma cell lines, such as P815, which harbor a homologous mutation.[7] Tumor growth is monitored over time, and the efficacy of the drug is assessed by measuring tumor volume and survival rates.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the KIT D816V signaling pathway and a general experimental workflow for evaluating KIT inhibitors in preclinical models.
Caption: KIT D816V Signaling Pathway and the inhibitory action of Elenestinib.
References
- 1. Paper: Elenestinib, an Investigational, Next Generation KIT D816V Inhibitor, Reduces Mast Cell Burden, Improves Symptoms, and Has a Favorable Safety Profile in Patients with Indolent Systemic Mastocytosis: Analysis of the Harbor Trial [ash.confex.com]
- 2. aimcd.net [aimcd.net]
- 3. blueprintmedinfo.com [blueprintmedinfo.com]
- 4. blueprintmedicines.com [blueprintmedicines.com]
- 5. P1017: HARBOR: A PHASE 2/3 STUDY OF BLU-263 IN PATIENTS WITH INDOLENT SYSTEMIC MASTOCYTOSIS AND MONOCLONAL MAST CELL ACTIVATION SYNDROME - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aimcd.net [aimcd.net]
- 7. Avapritinib for Systemic Mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Distinct signalling pathways for mutated KIT(V560G) and KIT(D816V) in mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Handling of Elenestinib Phosphate: A Comprehensive Guide for Researchers
For Immediate Implementation: Researchers and laboratory personnel handling Elenestinib phosphate, a potent tyrosine kinase inhibitor, must adhere to stringent safety protocols to mitigate risks associated with this cytotoxic compound. This guide provides essential, step-by-step procedures for personal protective equipment (PPE), handling, and disposal to ensure a safe laboratory environment.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Due to its potent nature, all handling of this compound should occur in designated areas with appropriate engineering controls and personal protective equipment.
Engineering Controls and Designated Workspaces
All manipulations of this compound, especially those involving the powder form that can generate aerosols, must be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure[1]. The workspace should be clearly demarcated as an area for potent compound handling. Access to this area should be restricted to trained personnel. A readily accessible eyewash station and safety shower are mandatory in the immediate vicinity of the handling area[1].
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE regimen is critical to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact. Double gloving provides an extra layer of protection in case of a breach in the outer glove. |
| Eye Protection | Safety goggles with side shields or a full-face shield. | Protects eyes from splashes and airborne particles. |
| Lab Coat/Gown | Disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene). | Protects the body from contamination. A solid front provides a better barrier than a traditional lab coat. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator. | Protects against inhalation of the powdered compound. |
| Shoe Covers | Disposable shoe covers. | Prevents the tracking of contaminants out of the designated handling area. |
Donning and Doffing PPE: Proper technique in putting on and taking off PPE is crucial to prevent cross-contamination. A detailed, step-by-step protocol for donning and doffing PPE should be established and followed rigorously.
Procedural Guidance for Handling this compound
The following workflow outlines the key steps for the safe handling of this compound in a research laboratory setting.
Experimental Protocol: Preparation of a Stock Solution
This protocol details the steps for preparing a stock solution of this compound, a common procedure in a research setting.
-
Preparation:
-
Ensure the chemical fume hood is certified and functioning correctly.
-
Cover the work surface within the fume hood with disposable, absorbent bench paper.
-
Assemble all necessary equipment (e.g., analytical balance, weigh paper, spatula, vials, solvent, vortex mixer) inside the fume hood.
-
-
Donning PPE:
-
Follow the full PPE protocol as outlined in the table above.
-
-
Weighing the Compound:
-
Carefully weigh the desired amount of this compound powder onto weigh paper using a dedicated spatula.
-
Avoid generating dust. If any powder is spilled, decontaminate the area immediately (see Decontamination Procedures).
-
Transfer the weighed powder into an appropriate vial.
-
-
Dissolution:
-
Add the desired solvent to the vial containing the this compound powder.
-
Securely cap the vial and mix using a vortex mixer until the compound is fully dissolved.
-
-
Labeling and Storage:
-
Clearly label the vial with the compound name, concentration, solvent, date, and your initials.
-
Store the stock solution according to the manufacturer's recommendations.
-
Decontamination and Waste Disposal
Decontamination Procedures
All surfaces and equipment that have come into contact with this compound must be decontaminated. A two-step process is recommended:
-
Initial Decontamination: Wipe all surfaces with a solution of 2% sodium hypochlorite followed by 1% sodium thiosulfate to neutralize the bleach.
-
Final Cleaning: Clean the surfaces with 70% ethanol or another suitable laboratory disinfectant.
All materials used for decontamination (e.g., wipes, bench paper) should be disposed of as cytotoxic waste.
Waste Disposal Plan
All waste generated from the handling of this compound is considered cytotoxic waste and must be disposed of according to institutional and local regulations.
-
Solid Waste: This includes contaminated gloves, gowns, shoe covers, weigh paper, and other disposable materials. Place these items in a designated, sealed, and clearly labeled cytotoxic waste container. These containers are typically yellow with a purple lid[2].
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed, and clearly labeled cytotoxic liquid waste container. Do not mix with other chemical waste streams.
-
Sharps Waste: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated cytotoxic sharps container[2].
All cytotoxic waste must be segregated from other waste streams and disposed of via high-temperature incineration by a licensed hazardous waste management company[3]. Proper labeling with the cytotoxic hazard symbol is mandatory.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
